Fmoc-MMAE
Description
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H77N5O9/c1-13-34(6)48(44(66-11)30-45(60)59-29-21-28-43(59)50(67-12)35(7)51(62)55-36(8)49(61)37-22-15-14-16-23-37)57(9)53(64)46(32(2)3)56-52(63)47(33(4)5)58(10)54(65)68-31-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,32-36,42-44,46-50,61H,13,21,28-31H2,1-12H3,(H,55,62)(H,56,63)/t34-,35+,36+,43-,44+,46-,47-,48-,49+,50+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRLIYBOHHIZKY-NMDVRVFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H77N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474645-26-6 | |
| Record name | L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Critical Role of the Fmoc Group in MMAE Synthesis and Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent integral to the design of numerous antibody-drug conjugates (ADCs). Its high cytotoxicity necessitates precise control during synthesis and conjugation to a monoclonal antibody to ensure targeted delivery to cancer cells. This guide delves into the pivotal role of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the synthesis of MMAE-based payloads. The Fmoc group serves as a temporary shield for the N-terminal amine of MMAE or its linker derivatives, preventing unwanted side reactions and enabling the sequential construction of complex drug-linker constructs. This document provides a comprehensive overview of the chemical principles, experimental protocols, and quantitative data associated with the use of the Fmoc group in this context. Furthermore, it visualizes the intricate signaling pathways of MMAE's mechanism of action and the detailed experimental workflows involved in ADC production.
Introduction: MMAE and the Imperative for Controlled Synthesis
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division.[2] This potent cytotoxicity, however, renders MMAE unsuitable for systemic administration as a standalone drug.[1] To harness its therapeutic potential while mitigating off-target toxicity, MMAE is employed as a payload in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a cytotoxic agent to cancer cells expressing a specific surface antigen.[3]
The synthesis of an ADC is a multi-step process that involves the preparation of the cytotoxic payload, a linker molecule, and the antibody, followed by their conjugation. The intricate structure of MMAE, a peptide derivative, necessitates a carefully orchestrated synthetic strategy to ensure its chemical integrity and to allow for its precise attachment to a linker. This is where the strategic use of protecting groups, particularly the Fmoc group, becomes paramount.
The Role of the Fmoc Group in MMAE Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4] Its primary function is to temporarily block a reactive amine group, preventing it from participating in unintended chemical reactions.[5] In the context of MMAE, the Fmoc group is typically used to protect the N-terminal amine of the auristatin peptide or a linker-MMAE conjugate during synthesis.[6]
The key advantages of using the Fmoc group in this application include:
-
Orthogonality: The Fmoc group is stable under the acidic conditions often used to remove other protecting groups (e.g., Boc, Trt), allowing for selective deprotection strategies.[5]
-
Mild Deprotection Conditions: The Fmoc group can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4] This gentle deprotection protocol preserves the integrity of the often-sensitive MMAE molecule and the linker.
-
Facilitation of Stepwise Synthesis: By protecting the N-terminus, the Fmoc group allows for the controlled, stepwise addition of amino acids or linker components to the C-terminus of the growing peptide chain, preventing self-polymerization and other side reactions.[7][]
The general strategy involves protecting the N-terminal amine of the desired peptide fragment with the Fmoc group, carrying out the necessary coupling reactions at the C-terminus, and then removing the Fmoc group to expose the amine for the next reaction step, such as conjugation to a linker or an antibody.
Quantitative Data on Fmoc Protection and Deprotection
The efficiency of the Fmoc protection and deprotection steps is critical for the overall yield and purity of the final drug-linker conjugate. The choice of base, its concentration, and the reaction time for deprotection can significantly impact the outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% Diethylamine in DMF | 20% Morpholine in DMF | [4] |
| Typical Reaction Time | 5-20 minutes | 1-2 hours | > 2 hours | [4] |
| Relative Efficiency | High | Moderate | Low | [4] |
| Side Reactions | Minimal with short reaction times | Potential for side reactions with prolonged exposure | Slower reaction may lead to incomplete deprotection | [4] |
| Synthesis Step | Product | Yield | Purity | Reference |
| Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit-PAB-OH | 85% | Not specified | [9] |
| MMAE Conjugation to Linker | Fmoc-VC-PAB-MMAE | 78% | >95% | [6] |
| Peptide-Linker-MMAE Conjugation | NH2-PDC-1 | 78% | >99% | [7] |
| Peptide-Linker-MMAE Conjugation | DOTA-PDC-1 | 89% | >99% | [7] |
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol describes the synthesis of a common linker-payload conjugate where MMAE is attached to a valine-citrulline (Val-Cit) dipeptide linker, which is cleavable by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The N-terminus of the valine is protected by an Fmoc group.
Materials:
-
Fmoc-Val-Cit-PAB-OH (Fmoc-protected linker)
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Diethyl ether
-
Dichloromethane (DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equiv), MMAE (1.0 equiv), and HOBt (1.0 equiv) in anhydrous DMF.[6]
-
Activation: Add HATU (1.0 equiv) and DIPEA (2.0 equiv) to the solution.[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by RP-HPLC. The reaction is typically complete within 1-2 hours.[6]
-
Purification: Once the reaction is complete, purify the crude product by semi-preparative RP-HPLC to obtain the desired Fmoc-Val-Cit-PAB-MMAE.[6]
-
Lyophilization: Lyophilize the purified product to obtain a solid. The typical yield is around 78%.[6]
Fmoc Deprotection of Fmoc-Val-Cit-PAB-MMAE
Materials:
-
Fmoc-Val-Cit-PAB-MMAE
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 equiv) in anhydrous DMF.[6]
-
Deprotection: Add 20% piperidine in DMF (20 equiv) to the solution.[6]
-
Reaction: Stir the solution at room temperature for 20 minutes.[6]
-
Work-up: After the reaction is complete, the deprotected linker-payload conjugate (NH2-Val-Cit-PAB-MMAE) can be isolated and purified for subsequent conjugation to an antibody.
Conjugation of Deprotected Linker-Payload to an Antibody
This protocol outlines the general steps for conjugating the deprotected linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Deprotected NH2-Val-Cit-PAB-MMAE with a maleimide group (Maleimide-Val-Cit-PAB-MMAE)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate free thiol groups.
-
Conjugation: Add the maleimide-functionalized and deprotected linker-payload to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC from unconjugated payload and antibody fragments using size-exclusion chromatography.
Visualizing the Mechanism and Workflow
Signaling Pathway of MMAE
MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Signaling pathway of MMAE-induced cytotoxicity.
Experimental Workflow for ADC Production
The following diagram illustrates the key stages in the production of an MMAE-containing ADC, highlighting the role of the Fmoc group.
Caption: Experimental workflow for ADC production using this compound.
Conclusion
The Fmoc group plays an indispensable role in the synthesis of MMAE-containing payloads for antibody-drug conjugates. Its ability to be selectively introduced and removed under mild conditions provides the necessary control to build complex drug-linker architectures with high precision and purity. A thorough understanding of the principles of Fmoc chemistry, coupled with optimized experimental protocols, is essential for the successful development of next-generation ADCs. The quantitative data and workflows presented in this guide offer a valuable resource for researchers and scientists in the field of targeted cancer therapy, facilitating the rational design and efficient production of these promising biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Fmoc-MMAE in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-MMAE, or (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate, is a pivotal component in the development of targeted cancer therapies. It is the N-fluorenylmethoxycarbonyl (Fmoc) protected form of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE cannot be administered as a standalone drug.[2] Instead, it serves as a payload in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to specific tumor cells.[2] The Fmoc protecting group is instrumental in the synthesis of the drug-linker component of ADCs.[3] This guide provides a comprehensive technical overview of the mechanism of action of MMAE in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[2][4] Tubulin is the fundamental protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] By binding to tubulin, MMAE disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminate in cancer cell death.[6][7]
This disruption of microtubule dynamics triggers a prolonged mitotic arrest, activating the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Key proteins involved in the SAC include MAD1, MAD2, BUB1, and BUBR1.[9][10][11][12] Persistent activation of the SAC due to irreparable microtubule damage leads to a state known as mitotic catastrophe, an oncosuppressive mechanism that drives cells with mitotic failure towards an irreversible fate of cell death or senescence.[13][14][15]
Figure 1: Core mechanism of MMAE action.
Induction of Apoptosis
Following mitotic catastrophe, MMAE-treated cancer cells undergo apoptosis, or programmed cell death.[16] This process is orchestrated by a complex network of signaling pathways.
Intrinsic Apoptotic Pathway
MMAE-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the modulation of Bcl-2 family proteins, which are key regulators of mitochondrial outer membrane permeabilization.[17] Treatment with an MMAE-containing ADC has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[17] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.
Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase.[17] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[17] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17]
Stress-Activated Protein Kinase (SAPK) Pathways
The cellular stress induced by microtubule disruption and mitotic arrest can also lead to the activation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][18][19][20][21] Sustained activation of these pathways has been linked to the induction of apoptosis in response to various cellular stressors, including chemotherapeutic agents.[18][20] While the precise upstream activators of JNK and p38 in the context of MMAE-induced mitotic catastrophe are not fully elucidated, their activation likely contributes to the pro-apoptotic signaling cascade.
Figure 2: MMAE-induced apoptotic signaling pathway.
Cell Cycle Arrest at G2/M Phase
A direct consequence of microtubule disruption by MMAE is the arrest of cancer cells in the G2/M phase of the cell cycle.[16][22] This can be experimentally verified using flow cytometry to analyze the DNA content of treated cells.
Figure 3: Workflow for cell cycle analysis.
Quantitative Data: Cytotoxicity of MMAE
The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of MMAE vary across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [13] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [13] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [1][4] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [1][4] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [1][4] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [1][4] |
| PC-3 | Prostate Cancer | ~2 | [16] |
| C4-2B | Prostate Cancer | ~2 | [16] |
| L-82 | Anaplastic Large Cell Lymphoma | Varies (2-55 ng/mL for ADCs) | [23] |
| Ramos | Burkitt's Lymphoma | 0.12 | [24] |
| MDA-MB-468 | Breast Cancer | Significant cytotoxicity at 1, 10, 100, 1000 ng/ml | [25] |
| MDA-MB-453 | Breast Cancer | Less sensitive than MDA-MB-468 | [25] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of MMAE on cancer cells.[13][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAE
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MMAE in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of MMAE. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[13][24][26]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours.[24][26]
-
Aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][25]
-
Measure the absorbance at 550-570 nm using a microplate reader.[13][24][25]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value. The cytotoxicity rate can be determined using the formula: cytotoxicity (%) = 100 - ((At-Ab)/(Ac-Ab)) × 100, where At is the absorbance of the test compound, Ab is the absorbance of the blank, and Ac is the absorbance of the negative control.[13]
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is used to detect and quantify apoptosis in MMAE-treated cells using flow cytometry.[17][27][28][29][30]
Materials:
-
Cancer cell line of interest
-
MMAE
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with MMAE at the desired concentration and for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[29]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle (Propidium Iodide) Analysis
This protocol is used to analyze the cell cycle distribution of MMAE-treated cells.[6][31][32][33][34]
Materials:
-
Cancer cell line of interest
-
MMAE
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a non-ionic detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cells and treat with MMAE for the desired duration.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.[6]
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: In Vitro Microtubule Polymerization Assay
This assay measures the effect of MMAE on the polymerization of purified tubulin.[5][14][35][36]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[36]
-
MMAE
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Thaw the purified tubulin on ice.
-
Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.
-
Prepare different concentrations of MMAE in polymerization buffer.
-
In a pre-chilled 96-well plate, add the MMAE dilutions.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) to monitor microtubule polymerization. An increase in absorbance indicates polymerization.
Synthesis of this compound
A general synthetic route for a linker-MMAE conjugate involves several reaction steps, including activation of carboxylic acid groups, coupling reactions, and deprotection steps.[37] For example, the synthesis of a vc-MMAE linker-drug involves the reaction of MMAE with an activated linker precursor.[3][37]
Conclusion
This compound is a crucial precursor for the potent cytotoxic agent MMAE, which is a cornerstone of many successful ADCs in cancer therapy. The mechanism of action of MMAE is centered on its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest, mitotic catastrophe, and subsequent apoptosis. This programmed cell death is orchestrated through the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the caspase cascade. The in-depth understanding of this mechanism, supported by robust experimental protocols and quantitative data, is vital for the continued development and optimization of MMAE-based cancer therapeutics.
References
- 1. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. igbmc.fr [igbmc.fr]
- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spindle Checkpoint Protein Bub1 Is Required for Kinetochore Localization of Mad1, Mad2, Bub3, and Cenp-E, Independently of Its Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 18. zider.free.fr [zider.free.fr]
- 19. mdpi.com [mdpi.com]
- 20. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. applications.emro.who.int [applications.emro.who.int]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. vet.cornell.edu [vet.cornell.edu]
- 34. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 35. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
- 39. chem.uci.edu [chem.uci.edu]
- 40. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Fmoc-MMAE: A Technical Guide to a Potent Cytotoxin in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-MMAE (Fluorenylmethyloxycarbonyl-monomethyl auristatin E) is a synthetic, highly potent antineoplastic agent that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product dolastatin 10, MMAE is an antimitotic agent that inhibits tubulin polymerization, a key process in cell division.[1][2] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug. However, when conjugated to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens, MMAE can be delivered directly to cancer cells, maximizing its therapeutic effect while minimizing off-target toxicity.[3][4]
The Fmoc protecting group on the N-terminus of MMAE allows for its use in solid-phase peptide synthesis (SPPS) and facilitates the controlled and site-specific conjugation to linkers, which in turn are attached to the antibody.[5] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound in the context of ADC development.
Chemical Structure and Properties
This compound is a complex molecule comprising the cytotoxic auristatin E core and a protective Fmoc group. The presence of the Fmoc group is instrumental in the synthesis of drug-linker constructs prior to their conjugation to an antibody.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₇₇N₅O₉ | [5] |
| Molecular Weight | 940.22 g/mol | [5] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO (≥ 45 mg/mL) | [7] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C under nitrogen. Unstable in solution; prepare fresh. | [7][8] |
Table 2: Cytotoxicity of MMAE and MMAE-Containing Conjugates
| Cell Line | Compound | IC₅₀ / EC₅₀ | Reference(s) |
| PC-3 (Prostate Cancer) | MMAE | ~2 nM (IC₅₀) | [9] |
| C4-2B (Prostate Cancer) | MMAE | ~48 nM (IC₅₀) | [9] |
| MDA-MB-468 (Breast Cancer) | MMAE | Significant cytotoxicity at 1, 10, 100, 1000 ng/ml | [7] |
| MDA-MB-453 (Breast Cancer) | MMAE | Lesser cytotoxicity compared to MDA-MB-468 | [7] |
| DX3puroβ6 (Melanoma) | [natCu]PDC-1 (MMAE-PDC) | >31-fold more cytotoxic than in DX3puro (-) cells | [10] |
| BxPC-3 (Pancreatic Cancer) | [natCu]PDC-1 (MMAE-PDC) | 65.1 ± 10.6 nM (EC₅₀) | [11] |
| MIA PaCa-2 (Pancreatic Cancer) | [natCu]PDC-1 (MMAE-PDC) | >250 nM (EC₅₀) | [11] |
| BXPC-3 (TROP-2 expressing) | SMADC001 (MMAE-ADC) | 0.128 nM (IC₅₀) | [12] |
Mechanism of Action: Tubulin Inhibition and Apoptosis
The cytotoxic activity of MMAE is attributed to its ability to disrupt microtubule dynamics within the cell.[2][9] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.
Upon binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4] Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and MMAE is cleaved by lysosomal proteases.[2] This releases the free, active MMAE into the cytoplasm.[4] The liberated MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[9] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[13]
Experimental Protocols
Synthesis of this compound
While the complete de novo synthesis of this compound is a complex multi-step process typically performed by specialized chemical suppliers, a general overview of the final coupling step to introduce the Fmoc group is provided below. This protocol assumes the availability of des-Fmoc-MMAE.
Materials:
-
Des-Fmoc-MMAE
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve des-Fmoc-MMAE in anhydrous DMF in a round bottom flask under an inert atmosphere.
-
Add DIPEA to the solution to act as a base.
-
In a separate container, dissolve Fmoc-OSu in anhydrous DMF.
-
Slowly add the Fmoc-OSu solution to the des-Fmoc-MMAE solution while stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the DMF under reduced pressure.
-
Purify the crude product using reverse-phase HPLC.
-
Characterize the purified this compound by mass spectrometry and NMR to confirm its identity and purity.
Conjugation of this compound to a Linker (e.g., MC-VC-PAB)
This compound is typically deprotected to MMAE before conjugation to a linker that is already attached to an antibody, or it is incorporated into a drug-linker construct. A common linker is maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PAB). The following is a general protocol for conjugating MMAE to this linker.
Materials:
-
MMAE (obtained after deprotection of this compound)
-
MC-VC-PAB-PNP (p-nitrophenyl carbonate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Stir plate and stir bar
-
Reaction vessel
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve MMAE and MC-VC-PAB-PNP in anhydrous DMF in a reaction vessel.
-
Add DIPEA to the reaction mixture to facilitate the coupling reaction.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the resulting MC-VC-PAB-MMAE drug-linker construct by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
General Workflow for ADC Development using this compound
The development of an ADC using this compound involves a series of well-defined steps, from the initial synthesis of the drug-linker to the final characterization of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[7][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound, MMAE, or ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, MMAE, or ADC) in complete cell culture medium.
-
Remove the medium from the wells and add the different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound is a pivotal molecule in the field of targeted cancer therapy. Its potent cytotoxic mechanism, combined with the chemical tractability afforded by the Fmoc protecting group, makes it an ideal payload for the development of antibody-drug conjugates. This guide has provided a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols relevant to its application in ADC research and development. A thorough understanding of these aspects is crucial for scientists and researchers working to advance the next generation of targeted cancer therapeutics.
References
- 1. Drug-Linker Conjugates for ADC Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. This compound | ADC Cytotoxin | 474645-26-6 | Invivochem [invivochem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Fmoc-MMAE: A Technical Guide to a Potent Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of (9-fluorenylmethoxycarbonyl)monomethyl auristatin E (Fmoc-MMAE) as a highly potent cytotoxic payload in the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, the chemistry of drug-linker conjugation, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-bearing ADCs. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted cancer therapy.
Introduction to MMAE as an ADC Payload
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme potency, with IC50 values in the low nanomolar to picomolar range, MMAE is too toxic to be used as a standalone chemotherapeutic agent.[3][4][5] However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, it can be delivered directly to cancer cells, minimizing systemic toxicity.[1][3] This targeted delivery is the cornerstone of ADC technology.
The use of an Fmoc protecting group on the N-terminus of MMAE is a key strategy in the synthesis of the drug-linker construct. The Fmoc group is stable under neutral conditions but can be readily removed under mild basic conditions to reveal the amine, which is then available for conjugation to the linker moiety.[6]
Mechanism of Action
MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within the cell.[1][2] This process is critical for the formation of the mitotic spindle during cell division.
Signaling Pathway of MMAE-induced Cytotoxicity
Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[2] Inside the lysosome, the linker connecting MMAE to the antibody is cleaved, releasing the free drug into the cytoplasm.[3][7] The liberated MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[2][8]
Recent studies have also suggested that MMAE-based ADCs can induce immunogenic cell death and modulate the tumor microenvironment by activating signaling pathways such as the cGAS-STING and inhibiting others like the PI3K/Akt/mTOR pathway.[9][10]
Quantitative Data on this compound ADCs
The efficacy and safety of an ADC are critically dependent on several factors, including the drug-to-antibody ratio (DAR), the in vitro cytotoxicity (IC50), and its pharmacokinetic profile.
In Vitro Cytotoxicity
The potency of MMAE-based ADCs is typically evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| ADC Target | Cell Line | Linker-Payload | Average DAR | IC50 (nM) | Reference |
| HER2 | BXPC-3 | PEG4-Val-Lys(m-dPEG24)-PAB-MMAE | 4.3 | 0.128 | [11] |
| CD30 | Karpas 299 | vc-MMAE | ~4 | <1 | [7] |
| DR5 | Mia PaCa-2 | PY-VC-MMAE | N/A | ~10 | [9] |
| DR5 | PL45 | PY-VC-MMAE | N/A | ~5 | [9] |
| HER2 | JIMT-1 (low HER2) | Bis-alkylation-MMAE | 4 | ~1 | [12] |
| HER2 | N87 (high HER2) | Cys-linker-MMAE | N/A | 0.01-0.1 | [13] |
| HER2 | BT-474 | Cys-linker-MMAE | N/A | 0.01-0.1 | [13] |
| HER2 | HCC1954 | Cys-linker-MMAE | N/A | 0.1-1 | [13] |
Drug-to-Antibody Ratio (DAR) and Pharmacokinetics
The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that influences both the efficacy and the pharmacokinetic properties of the ADC.[11][14] Higher DAR values can lead to increased potency but may also result in faster clearance from circulation.[14]
| ADC | Average DAR | Clearance (mouse) | In Vivo Model | Key Finding | Reference |
| cAC10-vc-MMAE (E2) | 2 | 5-fold slower than E8 | Mouse Xenograft | Increased therapeutic index with lower DAR. | [14] |
| cAC10-vc-MMAE (E4) | 4 | 3-fold slower than E8 | Mouse Xenograft | Comparable in vivo efficacy to E8 at equal mAb doses. | [14] |
| cAC10-vc-MMAE (E8) | 8 | Baseline | Mouse Xenograft | Higher in vitro potency. | [14] |
| Pinatuzumab vedotin | ~3.5 | Dose-dependent | Rat | Unconjugated MMAE detected in plasma and blood. | [5] |
| Multiple vc-MMAE ADCs | ~2.4-4 | Generally linear PK | Human (Phase 1) | Similar PK profiles across different vc-MMAE ADCs. | [6][15] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development and evaluation of this compound ADCs.
Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol describes the synthesis of a commonly used drug-linker, Fmoc-Val-Cit-PAB-MMAE.[16][][18]
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Reverse-phase preparative HPLC system
Procedure:
-
Activation of Fmoc-Val-Cit-PAB-OH: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (2.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Coupling with MMAE: Add a solution of MMAE (1.0 eq) in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by analytical RP-HPLC.
-
Purification: Upon completion, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a white solid.
-
Fmoc Deprotection (for subsequent conjugation): To remove the Fmoc group, dissolve the Fmoc-protected drug-linker in DMF and treat with 20% piperidine for 20-30 minutes at room temperature.[16] Purify the deprotected product by RP-HPLC.
Antibody Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.[5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Deprotected Val-Cit-PAB-MMAE drug-linker
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Treat the mAb with a reducing agent (e.g., 5-10 molar excess of TCEP) at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Conjugation: Add the deprotected drug-linker (e.g., 5-10 molar excess per mAb) to the reduced antibody solution. Incubate the reaction at 4°C for 1-2 hours.
-
Quenching: Add an excess of a quenching agent (e.g., N-acetylcysteine) to react with any unreacted drug-linker.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.
ADC Characterization
4.3.1. Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique to determine the drug-to-antibody ratio and assess the heterogeneity of the ADC preparation.[3][19][20]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different DAR species will elute as separate peaks, with higher DAR species being more hydrophobic and thus eluting later. The average DAR can be calculated from the peak areas of the different species.[3]
4.3.2. Reversed-Phase HPLC (RP-HPLC) for Purity and Stability
RP-HPLC is used to assess the purity of the ADC and can also be used to analyze its stability under different conditions.[3][21]
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B.
-
Injection: Inject the ADC sample.
-
Gradient Elution: Elute the ADC using a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution at 280 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[22][23]
Materials:
-
Target cancer cell line
-
96-well plates
-
ADC and control antibodies
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound remains a cornerstone in the development of ADCs due to its high potency and well-understood mechanism of action. The strategic use of the Fmoc protecting group facilitates the synthesis of complex drug-linker constructs. A thorough understanding of the experimental protocols for synthesis, conjugation, and characterization, as outlined in this guide, is essential for the successful development of novel and effective MMAE-based ADCs. The continued exploration of the intricate signaling pathways modulated by these potent therapeutics will further pave the way for the rational design of next-generation cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnar-institute.com [molnar-institute.com]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 18. tandfonline.com [tandfonline.com]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Auristatin Family: A Technical Guide to a Potent Class of Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
The auristatin family of synthetic peptides stands as a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payloads in antibody-drug conjugates (ADCs). Their exceptional potency in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis, has positioned them as critical components in the next generation of oncology therapeutics. This technical guide provides an in-depth exploration of the auristatin core, detailing their mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by interfering with the highly dynamic process of tubulin polymerization. Microtubules, polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of action for auristatins involves their binding to the vinca alkaloid-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily by arresting the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Several key members of the auristatin family, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent inhibitors of tubulin polymerization.[3] While both are highly effective, they possess distinct properties. MMAE is cell-permeable, which can contribute to a "bystander effect" where it can kill neighboring antigen-negative tumor cells after being released from the target cell.[4] In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which can limit off-target toxicity.[4]
The disruption of the microtubule network by auristatins also leads to the induction of endoplasmic reticulum (ER) stress response pathways.[5][6] This includes the activation of inositol-requiring enzyme 1 (IRE1) and c-Jun N-terminal kinase (JNK), which contribute to the apoptotic signal.[5] The culmination of these events—mitotic arrest, apoptosis induction, and ER stress—underlines the multifaceted cytotoxic efficacy of the auristatin family.
Quantitative Analysis of Cytotoxicity
The potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process, such as cell proliferation, by 50%. The following tables summarize the in vitro cytotoxicity of various auristatins across a range of cancer cell lines.
| Auristatin Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7] | |
| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [8] | |
| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [8] | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] | |
| NCI N87 | Gastric Cancer | ~0.07 (as P-MMAF) | [4] | |
| OE19 | Esophageal Cancer | ~0.16 (as P-MMAF) | [4] | |
| MMAF | SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL (as L49 conjugate) | [10] |
| IGR37 | Melanoma | 1 - 26 ng/mL (as L49 conjugate) | [10] | |
| SK-MEL-28 | Melanoma | 1,000 ng/mL (as L49 conjugate) | [10] | |
| Panc-1 | Pancreatic Cancer | >1,000 | [11] | |
| MIA PaCa-2 | Pancreatic Cancer | ~950 | [11] | |
| BxPC3 | Pancreatic Cancer | >1,000 | [11] | |
| Auristatin PE | HPAC (wild-type p53) | Pancreatic Cancer | Growth Inhibition and Apoptosis | [12] |
| PANC-1 (mutant p53) | Pancreatic Cancer | Growth Inhibition and Apoptosis | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of cytotoxic agents. The following sections provide detailed methodologies for key assays used to characterize the auristatin family.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Auristatin derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the auristatin derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 144 hours, depending on the cell line and the specific auristatin derivative.[13] For tubulin inhibitors, a 72 or 96-hour incubation is often recommended.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate may be incubated overnight at 37°C to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should also be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering (absorbance) or fluorescence.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (optional, as a polymerization enhancer)
-
Auristatin derivative stock solution
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and, if desired, glycerol (e.g., 10%).[15]
-
Compound Addition: In a pre-warmed 96-well plate (at 37°C), add a small volume (e.g., 10 µL) of the auristatin derivative at various concentrations.[15] Include a vehicle control.
-
Initiation of Polymerization: To initiate the polymerization reaction, add the prepared tubulin solution (e.g., 90 µL) to each well.[15] It is critical to work quickly and avoid introducing bubbles.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and begin kinetic readings of the absorbance at 340 nm every 30-60 seconds for a duration of 60-90 minutes.[15][16]
-
Data Analysis: The rate of tubulin polymerization (Vmax) can be determined from the slope of the linear portion of the polymerization curve. The effect of the auristatin is assessed by comparing the Vmax and the plateau of the polymerization curve in the presence of the compound to the vehicle control.
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the complex cellular events triggered by auristatins and the workflow for their evaluation, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Precautions for Handling Highly Cytotoxic Fmoc-MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Monomethyl Auristatin E (Fmoc-MMAE) is a pivotal component in the development of Antibody-Drug Conjugates (ADCs), serving as a protected form of the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE). MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10 and is estimated to be 100 to 1000 times more potent than traditional chemotherapeutic drugs like doxorubicin.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on MMAE facilitates the controlled and specific conjugation to linker molecules during the synthesis of ADCs.
Given the extreme cytotoxicity of MMAE, with IC50 values in the nanomolar and even picomolar range, the handling of this compound in a laboratory setting demands stringent safety protocols to prevent occupational exposure.[4] This technical guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency protocols for working with this highly potent compound.
Hazard Identification and Risk Assessment
This compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) due to the inherent toxicity of the MMAE payload. The primary routes of occupational exposure include inhalation of airborne powder, dermal contact, and accidental ingestion.
Safety Data Sheet (SDS) Summary for this compound:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is a summary of the primary hazards. Always consult the full Safety Data Sheet from the supplier before handling the compound.
Engineering Controls and Containment
The handling of this compound powder requires the use of primary engineering controls to minimize the risk of aerosol generation and exposure. All manipulations of the solid compound must be performed within a certified containment system.
Recommended Containment:
-
Weighing and Aliquoting: A powder containment ventilated enclosure or a negative pressure isolator is mandatory for weighing and handling this compound powder. These systems provide a controlled environment that prevents the escape of airborne particles.
-
Solution Preparation and Use: Once dissolved, this compound solutions should be handled within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate airflow.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier of protection and must be worn at all times when handling this compound, both in its solid form and in solution.
| PPE Item | Specifications |
| Gloves | Double gloving with nitrile or neoprene gloves is required. The outer gloves should be changed immediately upon contamination. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |
| Respiratory Protection | When handling the powder outside of a containment system (not recommended), a NIOSH-approved N95 or higher-rated respirator is mandatory. |
Chemical Properties and Stability
Understanding the chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value/Information |
| Molecular Formula | C₅₄H₇₇N₅O₉ |
| Molecular Weight | 940.22 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (≥ 45 mg/mL), DMF, and other organic solvents. |
| Storage (Solid) | Store at -20°C for long-term stability (up to 2 years). Can be stored at 4°C for shorter periods. Keep under nitrogen and protect from moisture.[5] |
| Stability in Solution | This compound is unstable in solution and should be freshly prepared for use.[5][6] Stock solutions in DMSO can be stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are detailed protocols for the safe handling of this compound in a laboratory setting. These procedures should be performed within the appropriate engineering controls as described in Section 3.
Weighing and Preparation of Stock Solution
-
Preparation:
-
Don all required PPE as outlined in Section 4.
-
Prepare the workspace within the powder containment ventilated enclosure or isolator by laying down a disposable absorbent bench liner.
-
Have all necessary equipment ready, including a calibrated analytical balance, spatulas, weighing paper or boat, and a pre-labeled vial for the stock solution.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock vial to the weighing paper or boat using a clean spatula.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 8).
-
-
Dissolution:
-
Transfer the weighed this compound to the pre-labeled vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Gently vortex or sonicate the vial until the solid is completely dissolved. To aid dissolution, the tube can be warmed to 37°C and oscillated in an ultrasonic bath.[5]
-
This compound Conjugation to a Linker (Illustrative Example)
This protocol provides a general workflow for the conjugation of this compound to a linker containing a primary amine. Specific reaction conditions may vary.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
The Cornerstone of Precision: Unpacking the Importance of the Fmoc Protecting Group in Antibody-Drug Conjugate (ADC) Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The success of an ADC hinges on the precise and stable connection between its constituent parts, a linkage mediated by a chemical linker. The synthesis of these intricate linkers, often peptide-based, demands a robust and versatile chemical strategy. Central to this strategy is the use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group emerging as a cornerstone of modern ADC development. This technical guide delves into the critical role of the Fmoc protecting group in ADC synthesis, providing an in-depth analysis of its advantages, applications, and the experimental protocols that underpin its use.
The Orthogonal Advantage: Why Fmoc Reigns Supreme in Linker Synthesis
The synthesis of complex molecules like ADC linkers often involves a multi-step process where different functional groups must be selectively manipulated. This necessitates an "orthogonal" protecting group strategy, where one type of protecting group can be removed under conditions that do not affect others. This is precisely where the Fmoc group excels.
The Fmoc group is a base-labile protecting group used to temporarily block amine functionalities.[1] Its key advantage lies in its harmonious pairing with acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) or trityl (Trt) groups, which are commonly used to protect the side chains of amino acids.[] This orthogonality is fundamental to Solid-Phase Peptide Synthesis (SPPS), the primary method for constructing the peptide-based linkers prevalent in many ADCs.[3][4]
During SPPS, the Fmoc group on the N-terminus of the growing peptide chain can be selectively removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), without disturbing the acid-labile side-chain protecting groups.[1] This allows for the sequential addition of amino acids to build the desired linker sequence. The harsher acidic conditions required for the removal of Boc groups, in contrast, could prematurely cleave side-chain protectors or the linker from the solid support resin.[]
The mild conditions required for Fmoc deprotection also contribute to preserving the integrity of sensitive moieties within the drug-linker construct.[1] Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be quantified by UV spectroscopy, allowing for real-time monitoring of the deprotection reaction.
Core Applications of Fmoc Chemistry in ADC Synthesis
The versatility of the Fmoc protecting group makes it indispensable in several key stages of ADC synthesis:
-
Solid-Phase Synthesis of Peptide Linkers: Fmoc-protected amino acids are the fundamental building blocks for the SPPS of peptide linkers.[3] Many clinically successful and investigational ADCs utilize peptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, which is designed to be cleaved by lysosomal enzymes like Cathepsin B inside the target cancer cell.[] The synthesis of these dipeptide linkers is routinely accomplished using Fmoc-SPPS.
-
Introduction of Spacers and Functional Groups: Fmoc-protected building blocks are not limited to standard amino acids. A variety of Fmoc-protected linkers incorporating polyethylene glycol (PEG) spacers, for instance, are commercially available.[] These PEGylated linkers can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Site-Specific Conjugation: The development of site-specific ADCs, which have a uniform drug-to-antibody ratio (DAR), is a major goal in the field. Fmoc chemistry can be employed in the synthesis of complex linkers that are then conjugated to engineered sites on the antibody, such as unnatural amino acids or glycans.[6]
Quantitative Data in ADC Synthesis
While direct head-to-head comparisons of ADC synthesis yields with and without Fmoc protection are not extensively published in a single tabular format, the literature provides valuable quantitative data for individual steps. The following table summarizes representative yields for key transformations in the synthesis of drug-linker conjugates utilizing Fmoc chemistry.
| Step | Description | Reagents | Typical Yield (%) | Reference |
| 1 | Synthesis of Fmoc-Val-Cit-PAB | Fmoc-Val-Cit, 4-aminobenzyl alcohol, EEDQ | 82 | [7] |
| 2 | Fmoc Deprotection | Piperidine in DMF | High (often quantitative and used in excess) | [7][8] |
| 3 | Synthesis of Fmoc-Val-Cit-PAB (alternative route) | L-Citrulline starting material, 6 steps | 85 (overall) | [8] |
| 4 | Synthesis of a drug-linker construct (KGP05 payload) | Mc-Val-Cit-PABOH linker | 50 (overall) | [9] |
| 5 | Synthesis of LP2004 (Camptothecin-based ADC) | Fmoc-protected intermediate | 53.53 | [10] |
| 6 | Synthesis of LP3004 (Camptothecin-based ADC) | Fmoc-protected intermediate | 46.33 | [10] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using Fmoc chemistry and its subsequent conjugation to an antibody.
Protocol 1: Synthesis of a Val-Cit-PAB Drug-Linker Conjugate
This protocol outlines the synthesis of a maleimide-functionalized Val-Cit-PAB linker, followed by conjugation to a thiol-containing drug.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
Thiol-containing cytotoxic drug
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Maleimidocaproic acid (MC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reversed-phase HPLC system for purification
Procedure:
-
Fmoc Deprotection of Val-Cit-PAB-PNP:
-
Dissolve Fmoc-Val-Cit-PAB-PNP in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. Co-evaporate with DMF to remove residual piperidine. The resulting H₂N-Val-Cit-PAB-PNP is used in the next step without further purification.
-
-
Coupling of Maleimidocaproic Acid (MC):
-
Dissolve maleimidocaproic acid and NHS in DCM.
-
Add DCC and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Add the activated MC-NHS ester solution to a solution of H₂N-Val-Cit-PAB-PNP and DIPEA in DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting MC-Val-Cit-PAB-PNP linker by reversed-phase HPLC.
-
-
Conjugation of the Thiol-Containing Drug:
-
Dissolve the purified MC-Val-Cit-PAB-PNP linker and the thiol-containing drug in a suitable solvent system (e.g., DMF/water).
-
Adjust the pH of the solution to ~7 with a buffer (e.g., phosphate buffer).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final drug-linker conjugate by reversed-phase HPLC.
-
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol describes the partial reduction of a monoclonal antibody followed by conjugation with the maleimide-functionalized drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug-linker (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Partial Reduction of the Antibody:
-
Prepare a solution of the mAb in PBS.
-
Add a freshly prepared solution of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of interchain disulfide bonds that are reduced and, consequently, the final DAR. A molar excess of 2-5 equivalents of reducing agent is common.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the maleimide-functionalized drug-linker to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5-2 fold over the available thiol groups) is used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction can be quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Visualizing the Process: Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The Fmoc protecting group is a vital tool in the synthesis of antibody-drug conjugates, particularly for the construction of the critical linker component. Its base-lability and orthogonality with acid-labile side-chain protecting groups enable the efficient and controlled solid-phase synthesis of complex peptide-based linkers under mild conditions. This, in turn, facilitates the production of well-defined and stable ADCs. The detailed experimental protocols and logical workflows presented in this guide underscore the practical importance of Fmoc chemistry in the ongoing development of next-generation targeted cancer therapies. As the field of ADCs continues to evolve towards more sophisticated and site-specific constructs, the foundational principles of Fmoc-based synthesis will undoubtedly remain a cornerstone of innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Drug-to-Antibody Ratio in Antibody-Drug ConjugatesâMultifaceted Evaluation by LC-QTOF and MALDI Analysisâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Role of Fmoc-MMAE in Disrupting Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which Fmoc-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs), disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis. This document details the quantitative aspects of its activity, comprehensive experimental protocols for its study, and visual representations of the underlying molecular pathways and workflows.
Introduction to this compound and its Cytotoxic Payload, MMAE
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural compound dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE cannot be administered as a standalone drug.[2] Instead, it is utilized as a payload in ADCs, where it is attached to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens.[3][4] This targeted delivery system enhances the therapeutic window by concentrating the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity.[2]
This compound is a derivative of MMAE where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[5][6] This protecting group is crucial during the synthesis and conjugation process, allowing for controlled and specific attachment of MMAE to the linker component of an ADC.[5] Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved, releasing the highly potent MMAE to exert its cytotoxic effects.[2][3]
Mechanism of Action: Disruption of Tubulin Polymerization
The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[2][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4]
MMAE binds to the β-subunit of tubulin dimers at the vinca domain, a site distinct from the colchicine and taxane binding sites.[8][9] This binding event has several downstream consequences:
-
Inhibition of Microtubule Assembly: MMAE prevents the polymerization of tubulin dimers into microtubules.[10][11]
-
Disruption of Microtubule Dynamics: It suppresses the dynamic instability of existing microtubules, which is crucial for their function.[9][10]
-
Induction of G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[12][13]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[14][15]
Quantitative Data on this compound Activity
The potency of MMAE in disrupting tubulin polymerization and inducing cell death has been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | |||
| FI-MMAE to free tubulin | 291 nM | Fluorescence Polarization Binding | [1][10] |
| Tubulin Polymerization | |||
| EC50 of MMAE | 1.426 µM | Tubulin Polymerization Inhibition | [5][6] |
| Cell Viability (IC50) | |||
| MMAE on SKBR3 cells | 3.27 ± 0.42 nM | MTT Assay | [8] |
| MMAE on HEK293 cells | 4.24 ± 0.37 nM | MTT Assay | [8] |
| MMAE on BxPC-3 cells | 0.97 ± 0.10 nM | Not specified | [16] |
| MMAE on PSN-1 cells | 0.99 ± 0.09 nM | Not specified | [16] |
| MMAE on Capan-1 cells | 1.10 ± 0.44 nM | Not specified | [16] |
| MMAE on Panc-1 cells | 1.16 ± 0.49 nM | Not specified | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of MMAE on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (100%)
-
MMAE stock solution (in DMSO)
-
96-well microplate, clear, flat-bottom
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10X stock of MMAE in General Tubulin Buffer.
-
Prepare the polymerization buffer: General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate, add 10 µL of the 10X MMAE stock solution or vehicle control (for untreated wells) to the appropriate wells.
-
Add 90 µL of the cold tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance) for each condition.
-
Determine the EC50 value of MMAE for tubulin polymerization inhibition.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of MMAE on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., SKBR3)
-
Complete cell culture medium
-
MMAE stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMAE in complete medium.
-
Remove the old medium from the wells and add 100 µL of the MMAE dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of MMAE.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content after treatment with MMAE.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAE stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with MMAE or vehicle control for 24 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with this compound.
Signaling Pathway of MMAE-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preliminary Investigation of Fmoc-MMAE in Preclinical Antibody-Drug Conjugate Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Fluorenylmethyloxycarbonyl-protected Monomethyl Auristatin E (Fmoc-MMAE) in the preclinical development of Antibody-Drug Conjugates (ADCs). This document details the synthesis and conjugation processes, preclinical evaluation strategies, and the underlying mechanism of action of MMAE, a potent anti-mitotic agent.
Introduction to this compound in ADC Development
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Its profound cytotoxicity, approximately 100-1000 times more potent than doxorubicin, precludes its use as a standalone chemotherapeutic agent due to severe systemic toxicity.[2] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, MMAE can be delivered directly to cancer cells, minimizing off-target effects and widening its therapeutic window. This targeted delivery is the fundamental principle of Antibody-Drug Conjugates.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a crucial role in the solid-phase synthesis of the peptide-based linkers that are often used to attach MMAE to the antibody. The Fmoc group is stable under acidic conditions but readily removed by a mild base, such as piperidine, allowing for the sequential addition of amino acids to build the linker structure.[3] While this compound itself is a precursor, it is a key component in the synthesis of drug-linker constructs like Fmoc-Val-Cit-PABC-MMAE, which are then deprotected and activated for conjugation to the monoclonal antibody.
Synthesis and Conjugation of MMAE-ADCs
The journey from this compound to a functional ADC involves a multi-step process encompassing drug-linker synthesis, antibody modification, and final conjugation.
Drug-Linker Synthesis
A common strategy involves the use of a cathepsin B-cleavable linker, such as the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzylcarbamate (PABC) self-immolative spacer. The synthesis of the drug-linker construct, for instance, maleimidocaproyl-Val-Cit-PABC-MMAE (mc-vc-PAB-MMAE), is a critical step. While specific protocols may vary, the general workflow involves the coupling of the Fmoc-protected dipeptide to the PABC spacer and subsequently to MMAE, followed by the introduction of the maleimide group for antibody conjugation. The Fmoc group is removed during this synthetic process to allow for the necessary chemical reactions.
Antibody Preparation and Conjugation
The monoclonal antibody is typically prepared for conjugation by partially reducing its interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This process exposes free thiol groups that can react with the maleimide group of the drug-linker. The controlled reduction is crucial for achieving a desirable drug-to-antibody ratio (DAR).[]
The conjugation reaction involves the incubation of the reduced antibody with the maleimide-activated drug-linker. The reaction is then quenched, and the resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and other impurities.[]
Preclinical Evaluation of MMAE-ADCs
A comprehensive preclinical evaluation is essential to determine the therapeutic potential and safety profile of a newly synthesized ADC. This involves a series of in vitro and in vivo studies.
Characterization and Stability
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC, influencing its potency, stability, and pharmacokinetics. It is typically determined using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[5][6] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of antibodies with different numbers of attached drug molecules.
Table 1: Representative Drug-to-Antibody Ratio Distribution
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5 |
| DAR 2 | 25 |
| DAR 4 | 45 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Note: This is an illustrative example; actual distributions vary depending on the antibody and conjugation process. |
Plasma Stability: The stability of the ADC in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity. ADCs are incubated in human plasma, and the amount of released free drug is quantified over time, typically by LC-MS/MS.[]
In Vitro Efficacy
Cytotoxicity Assays: The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7][8] Cells are incubated with serial dilutions of the ADC, and the half-maximal inhibitory concentration (IC50) is calculated.
Table 2: Illustrative In Vitro Cytotoxicity Data of an MMAE-ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) |
| Cell Line A | High | 0.5 | 0.1 |
| Cell Line B | Low | 50 | 0.1 |
| Cell Line C | Negative | >1000 | 0.1 |
In Vivo Efficacy
Xenograft Models: The antitumor activity of the ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.[9][10] Tumor-bearing mice are treated with the ADC, a control antibody, and a vehicle control. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.
Table 3: Example of In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Isotype Control ADC | 5 | 10 |
| MMAE-ADC | 1 | 50 |
| MMAE-ADC | 5 | 95 |
Mechanism of Action of MMAE
The cytotoxic effect of MMAE is initiated upon the binding of the ADC to its target antigen on the cancer cell surface.
The ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B cleave the linker, releasing free MMAE into the cytoplasm.[1] The liberated MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.
Experimental Protocols
General ADC Synthesis Workflow
In Vitro Cytotoxicity (MTT Assay) Protocol
-
Cell Seeding: Seed target and control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC, free drug, and control antibodies in cell culture medium. Replace the existing medium with the drug-containing medium.[7]
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.[8]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
In Vivo Xenograft Study Protocol
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunodeficient mice.[9]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the test ADC). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize the antitumor effect. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Logical Framework for Preclinical ADC Investigation
This guide provides a foundational understanding of the role of this compound in the preclinical development of ADCs. The successful translation of these complex biotherapeutics from the laboratory to the clinic relies on a thorough and systematic investigation of their synthesis, characterization, and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. moradec.com [moradec.com]
- 8. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Advances in preclinical evaluation of experimental antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-MMAE Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that is a key component in several antibody-drug conjugates (ADCs).[1][2] Its high cytotoxicity necessitates targeted delivery to cancer cells, which is often achieved by conjugation to a targeting moiety, such as a peptide. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone technique for the efficient and high-purity production of peptides.[1][3][4] This document provides a detailed step-by-step protocol for the synthesis of a peptide-MMAE conjugate, focusing on the on-resin conjugation of an MMAE-linker construct to a peptide synthesized via Fmoc-SPPS.
The synthesis of peptide-MMAE conjugates typically involves the initial solid-phase synthesis of the desired peptide, followed by the conjugation of a linker-MMAE molecule. This conjugation can be performed while the peptide is still attached to the resin (on-resin conjugation) or after the peptide has been cleaved from the resin and purified (solution-phase conjugation). This protocol will detail the on-resin approach.
Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[5]
-
For a C-terminal amide: Use Rink Amide resin.[5]
-
For a C-terminal carboxylic acid: Use Wang resin or 2-chlorotrityl resin.[5]
Protocol 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., 0.1 mmol scale) and place it into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin, ensuring the resin is fully submerged.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc-SPPS Cycles for Peptide Elongation
The peptide chain is assembled in a stepwise manner through iterative cycles of Fmoc deprotection and amino acid coupling.[6]
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) cycles for each amino acid in the peptide sequence.
On-Resin Conjugation of MMAE-Linker
This protocol describes the conjugation of a carboxylated MMAE-linker to the N-terminus of the resin-bound peptide.
Protocol 4: On-Resin MMAE-Linker Conjugation
-
Following the final amino acid coupling, perform an Fmoc deprotection (Protocol 2) to expose the N-terminal amine of the peptide.
-
In a separate vial, dissolve the carboxylated MMAE-linker construct (e.g., COOH-linker-MMAE) (1.2 equivalents) and HBTU (1.14 equivalents) in DMF.
-
Add DIPEA (2.4 equivalents) to the MMAE-linker solution.[7]
-
Add the activated MMAE-linker solution to the resin-bound peptide.
-
Allow the reaction to proceed for 5 hours at room temperature with gentle agitation.[7]
-
After the conjugation is complete, drain the solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and diethyl ether.[7]
Cleavage and Deprotection
The final step is to cleave the peptide-MMAE conjugate from the resin and remove any remaining side-chain protecting groups.
Protocol 5: Cleavage from Resin
-
Prepare a cleavage cocktail. A common cocktail is Reagent K, which is suitable for peptides with sensitive residues.[8][9] The composition is typically:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide-MMAE conjugate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide-MMAE conjugate by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents for Fmoc-SPPS and MMAE Conjugation (0.1 mmol scale)
| Step | Reagent | Quantity | Equivalents (relative to resin loading) |
| Resin Swelling | Resin (e.g., Rink Amide) | ~200 mg (0.5 mmol/g) | 1 |
| DMF | ~10 mL | - | |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 mL | - |
| Amino Acid Coupling | Fmoc-Amino Acid | 0.3 - 0.5 mmol | 3 - 5 |
| HBTU | 0.3 - 0.5 mmol | 3 - 5 | |
| DIPEA | 0.6 - 1.0 mmol | 6 - 10 | |
| MMAE Conjugation | COOH-Linker-MMAE | 0.12 mmol | 1.2 |
| HBTU | 0.114 mmol | 1.14 | |
| DIPEA | 0.24 mmol | 2.4 | |
| Cleavage | Cleavage Cocktail (e.g., Reagent K) | ~10 mL | - |
| Cold Diethyl Ether | ~100 mL | - |
Table 2: Reaction Times and Conditions
| Step | Duration | Temperature | Agitation |
| Resin Swelling | ≥ 1 hour | Room Temperature | Gentle |
| Fmoc Deprotection | 2 x 5-10 minutes | Room Temperature | Gentle |
| Amino Acid Coupling | 1 - 2 hours | Room Temperature | Gentle |
| MMAE Conjugation | 5 hours | Room Temperature | Gentle |
| Cleavage | 2 - 3 hours | Room Temperature | Gentle |
Visualization
Experimental Workflow
Caption: Workflow for this compound solid-phase peptide synthesis.
References
- 1. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Spontaneous Isopeptide Bond Formation as a Powerful Tool for Engineering Site-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Conjugation of Fmoc-MMAE to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of the cytotoxic agent Monomethyl Auristatin E (MMAE), protected with a fluorenylmethyloxycarbonyl (Fmoc) group, to monoclonal antibodies (mAbs). The protocols cover two primary strategies: cysteine-based and lysine-based conjugation. This document is intended to guide researchers in the development of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The choice of conjugation strategy is critical as it influences the drug-to-antibody ratio (DAR), homogeneity, and overall in vivo performance of the ADC.[1] This document outlines two of the most common methods for conjugating payloads to mAbs: targeting native cysteine or lysine residues.
Cysteine-based conjugation typically involves the reduction of interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized linker-drug.[1][2] This method offers a degree of site-specificity as the number of available cysteines is limited.[1] Lysine-based conjugation utilizes the reaction of activated esters with the primary amines of lysine residues, which are abundant on the antibody surface.[3][4] This approach is straightforward but often results in a heterogeneous mixture of ADC species with a broad DAR distribution.[3]
Cysteine-Based Conjugation of Fmoc-MMAE
This protocol describes the conjugation of a maleimide-activated this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Experimental Workflow for Cysteine-Based Conjugation
Caption: Workflow for cysteine-based conjugation of this compound to a monoclonal antibody.
Protocol
1. Antibody Reduction
-
Buffer Preparation: Prepare a conjugation buffer consisting of 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA, with the pH adjusted to 7.4.
-
Antibody Preparation: Dilute the monoclonal antibody to a concentration of 4-10 mg/mL in the conjugation buffer.
-
TCEP Addition: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) in the conjugation buffer. Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 3 hours to reduce the interchain disulfide bonds.[5][6]
2. Conjugation Reaction
-
Drug-Linker Preparation: Dissolve the this compound-maleimide linker in an organic solvent such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).
-
Conjugation: Add the this compound-maleimide solution to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker is recommended.[7] The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight at 4°C, protected from light.[7][8] The reaction should be maintained at a pH between 6.5 and 7.5 to ensure selectivity for thiol groups.[9][10]
3. Purification
-
Quenching (Optional): To quench any unreacted maleimide groups, N-acetyl-L-cysteine can be added in excess and incubated for 20-30 minutes.
-
Purification Method: The crude ADC is purified using Hydrophobic Interaction Chromatography (HIC) to remove unreacted drug-linker and other impurities.[11]
-
HIC Buffers:
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species based on their hydrophobicity.[12][13]
4. Characterization
-
DAR Analysis: The drug-to-antibody ratio is determined by HIC-HPLC.[12][14] The different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8) are separated based on their hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.[13][15]
-
Calculation: The average DAR is calculated from the integrated peak areas of the different DAR species in the chromatogram.[15]
Quantitative Data for Cysteine-Based Conjugation
| Parameter | Typical Value/Range | Reference(s) |
| Antibody Concentration | 4 - 10 mg/mL | [5] |
| TCEP Molar Excess | 10 - 20 fold | [5] |
| This compound-Maleimide Molar Excess | 5 - 10 fold | [7] |
| Reaction pH | 6.5 - 7.5 | [9][10] |
| Average DAR | 2 - 4 | [16][17] |
| DAR Distribution | 0, 2, 4, 6, 8 | [1][18] |
Lysine-Based Conjugation of this compound
This protocol details the conjugation of an N-hydroxysuccinimide (NHS)-activated this compound ester to a monoclonal antibody via its lysine residues.
Experimental Workflow for Lysine-Based Conjugation
Caption: Workflow for lysine-based conjugation of this compound to a monoclonal antibody.
Protocol
1. Antibody Preparation
-
Buffer Exchange: Prepare a reaction buffer, typically a phosphate-buffered saline (PBS)-based saline solution at pH 8.5.[19] Perform a buffer exchange for the antibody solution using a desalting column to transfer the mAb into the reaction buffer.[19]
-
Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.
2. Conjugation Reaction
-
Drug-Linker Preparation: Dissolve the this compound-NHS ester in an appropriate organic solvent like DMSO or DMF.
-
Conjugation: Add the this compound-NHS ester solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the average DAR and should be optimized for each specific mAb. A 10-fold molar excess is a common starting point.[19]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[19] The pH should be maintained below 9.0 to limit the drug-to-antibody ratio.[19]
3. Purification
-
Purification Method: The crude ADC can be purified using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted drug-linker and aggregated antibody.
-
Buffer Exchange: After purification, the ADC should be buffer-exchanged into a suitable storage buffer, such as PBS.
4. Characterization
-
DAR Analysis: The average DAR and DAR distribution of lysine-conjugated ADCs are often determined using HIC-HPLC or mass spectrometry (e.g., LC-MS). Due to the large number of potential conjugation sites on lysine residues, this method typically produces a more heterogeneous mixture of ADCs compared to cysteine-based conjugation.[3]
Quantitative Data for Lysine-Based Conjugation
| Parameter | Typical Value/Range | Reference(s) |
| Antibody Concentration | 1 - 10 mg/mL | [19] |
| This compound-NHS Molar Excess | Typically 5 - 20 fold (highly empirical) | [19] |
| Reaction pH | 8.5 - 9.0 | [19] |
| Average DAR | 3 - 4 | [20] |
| DAR Distribution | Broad, typically 0 - 8 | [20] |
Conclusion
The choice between cysteine and lysine-based conjugation strategies depends on the desired properties of the final ADC. Cysteine-based methods offer more control over the conjugation sites and can produce more homogeneous ADCs. Lysine-based conjugation is a simpler process but results in a heterogeneous mixture of products. The protocols provided here serve as a starting point, and optimization of reaction conditions is crucial for achieving the desired ADC characteristics for each specific antibody and application. Careful characterization of the final product, particularly the DAR, is essential to ensure consistency and efficacy.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 5. broadpharm.com [broadpharm.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. ymc.eu [ymc.eu]
- 13. agilent.com [agilent.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. agilent.com [agilent.com]
- 16. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bicellscientific.com [bicellscientific.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Group Removal from Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its cytotoxicity, it is a critical component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of MMAE often involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the terminal amine. The efficient and clean removal of the Fmoc group is a crucial final step to yield the active cytotoxic payload. This document provides best practices, detailed experimental protocols, and comparative data for the deprotection of Fmoc-MMAE in a solution-phase environment.
Best Practices for this compound Deprotection
The removal of the Fmoc group from MMAE is typically achieved by base-catalyzed elimination. The choice of base, solvent, and reaction conditions is critical to ensure high yield and purity of the final MMAE product, minimizing potential side reactions.
Key Considerations:
-
Choice of Base: Piperidine is the most common and effective base for Fmoc removal. However, other secondary amines like diethylamine or a combination of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a piperazine scavenger can also be employed. The selection of the base can influence the reaction kinetics and the profile of impurities.
-
Solvent System: A polar aprotic solvent that can fully dissolve this compound is essential. N,N-Dimethylformamide (DMF) is the most frequently used solvent for this purpose.
-
Reaction Monitoring: It is crucial to monitor the progress of the deprotection reaction to ensure complete removal of the Fmoc group and to avoid prolonged exposure of the product to basic conditions, which could lead to side reactions. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are suitable methods for reaction monitoring.
-
Workup and Purification: After the reaction is complete, a proper workup procedure is necessary to remove the deprotection reagents and the dibenzofulvene (DBF) byproduct. This typically involves an aqueous wash or extraction, followed by purification, most commonly by silica gel chromatography.
Comparative Data of Deprotection Reagents
While specific comparative data for the solution-phase deprotection of this compound is not extensively published, the following table summarizes common reagents used for solution-phase Fmoc removal and their typical concentrations and reaction times, which can serve as a starting point for optimization.
| Deprotection Reagent | Typical Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 10-20% (v/v) | DMF | 30 min - 2 h | The most common and generally efficient method. |
| Diethylamine | Excess | THF or Acetonitrile | 20 min - 1 h | A volatile alternative to piperidine, facilitating removal during workup. |
| DBU / Piperazine | 2% DBU / 5% Piperazine (w/v) | DMF or NMP | 5 - 15 min | A faster deprotection method, with piperazine acting as a scavenger for the DBF byproduct. |
Experimental Protocols
The following protocols provide detailed methodologies for the removal of the Fmoc group from MMAE.
Protocol 1: Standard Deprotection using Piperidine in DMF
This protocol is a standard and widely applicable method for the deprotection of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF (approximately 10-20 mL per gram of this compound).
-
Add piperidine (20% v/v) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude MMAE by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield MMAE as a white solid.
Protocol 2: Deprotection using Diethylamine
This protocol offers an alternative to piperidine, using a more volatile amine which can simplify the workup procedure.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous
-
Diethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF or ACN.
-
Add an excess of diethylamine to the solution.
-
Stir the reaction mixture at room temperature for 20-60 minutes, monitoring by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess diethylamine and solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and MMAE.
Deprotection Workflow
Caption: General workflow for the deprotection of this compound.
Preparation of Fmoc-MMAE Stock Solutions for In-Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Monomethyl Auristatin E (Fmoc-MMAE) is a potent antimitotic agent and a key component in the development of Antibody-Drug Conjugates (ADCs).[][2][3][4] As a derivative of the powerful tubulin inhibitor MMAE, the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis and conjugation to antibodies or other targeting moieties.[] Once delivered to the target cell and the Fmoc group is cleaved, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a valuable payload in targeted cancer therapies.[][2]
Accurate and reproducible in-vitro assays are fundamental to the evaluation of ADCs and their cytotoxic payloads. A critical first step in these assays is the correct preparation of stock solutions of the cytotoxic agent. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure the integrity and consistency of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and recommended storage conditions.
Table 1: this compound Solubility
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL | ≥ 47.86 mM | Use freshly opened, anhydrous (hygroscopic) DMSO for best results.[2][3][4] To aid dissolution, the solution can be warmed to 37°C or sonicated.[3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | 0-4°C | Short-term (days to weeks) | Store under a dry, inert atmosphere (e.g., nitrogen).[][3][4] |
| -20°C | Long-term (months to years) | Store under a dry, inert atmosphere (e.g., nitrogen).[][4] | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
Note: this compound is unstable in solution; it is highly recommended to prepare fresh solutions for each experiment.[2][3][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust volumes and concentrations as needed for your specific experimental requirements.
Materials:
-
This compound (MW: 940.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.[5]
-
Perform all handling of the dry powder in a chemical fume hood.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.40 mg of this compound.
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 9.40 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Optional: If the compound does not fully dissolve, you can warm the tube to 37°C for a short period or place it in an ultrasonic bath.[3] Visually inspect to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3][5] For long-term storage (up to 6 months), store at -80°C.[3][5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the conceptual signaling pathway of MMAE's mechanism of action.
Caption: Experimental Workflow for this compound Stock Solution Preparation.
Caption: Conceptual Pathway of MMAE's Cytotoxic Action.
Safety Precautions
This compound is a highly cytotoxic compound and should be handled with extreme care.[] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Dispose of all waste contaminated with this compound according to your institution's hazardous waste disposal guidelines.
References
Application Note: Analytical Methods for the Characterization of Fmoc-MMAE Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs).[1][2] In the synthesis of these complex biotherapeutics, MMAE is often handled with protecting groups to ensure specific and controlled conjugation to the linker-antibody framework. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used for the amine functionality of MMAE, creating Fmoc-MMAE.[3]
The precise characterization of the this compound conjugate is a critical quality control step. It ensures the identity, purity, and stability of the intermediate, which directly impacts the quality and efficacy of the final ADC product. This application note provides detailed protocols and data presentation guidelines for the key analytical methods used to characterize this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the primary method for determining the purity of this compound and detecting any synthesis-related impurities or degradation products. The separation is based on the hydrophobic interactions between the analyte and the stationary phase of the column.
Caption: Workflow for this compound purity analysis by RP-HPLC.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound conjugate.
-
Dissolve the sample in 1 mL of acetonitrile or Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., Chromolith 4.6 x 50 mm).[4]
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Gradient: A typical gradient is 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, 254 nm, and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and all impurity peaks.
-
Calculate the purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Value |
| Retention Time (t_R_) | 13.0 - 16.0 min (highly dependent on exact gradient and column)[4] |
| Purity (%) | >95% |
| Major Impurities (%) | <1% each |
| Total Impurities (%) | <5% |
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that confirms the identity of the this compound conjugate by determining its molecular weight with high accuracy. The LC system separates the analyte from any impurities before it enters the mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z).
Caption: General workflow for LC-MS analysis of this compound.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a concentration of 0.1 mg/mL in a suitable solvent like acetonitrile/water.
-
-
Instrumentation and Conditions:
-
LC System: Use chromatographic conditions similar to the RP-HPLC method to achieve good separation.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.[1]
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Scan Range: m/z 100 - 2000.
-
Data Acquisition: Acquire full scan data to detect the parent ion. Tandem MS (MS/MS) can be used to obtain structural fragments for further confirmation.[5]
-
-
Data Analysis:
-
Process the acquired data to obtain the mass spectrum.
-
Identify the peak corresponding to the this compound conjugate. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[5]
-
Compare the observed monoisotopic mass with the calculated theoretical mass.
-
Data Presentation: Mass Spectrometry Results
| Analyte | Chemical Formula | Theoretical Mass (Monoisotopic) | Observed m/z [M+H]⁺ | Observed m/z [M+Na]⁺ | Mass Error (ppm) |
| This compound | C₅₄H₇₇N₅O₉ | 939.5725 | 940.5803 | 962.5623 | < 5 ppm |
Note: The chemical formula of MMAE is C₃₉H₆₇N₅O₇ (Monoisotopic Mass: 717.504 Da) and the Fmoc group is C₁₅H₁₀O₂. The final conjugate formula is C₅₄H₇₇N₅O₉.[5]
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most definitive method for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms (¹H, ¹³C). A combination of 1D and 2D NMR experiments is used to fully assign the structure of this compound and confirm its covalent bonding and stereochemistry.[6][7]
Caption: Relationship between NMR experiments for structural elucidation.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Deuterated methanol is often used due to the limited aqueous solubility of MMAE.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving complex spectra.[6]
-
Experiments:
-
1D: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D: Acquire a suite of 2D spectra, including COSY, HSQC, HMBC, and ROESY, to establish connectivity and stereochemistry.[6]
-
-
Temperature: Maintain a constant temperature, such as 298 K (25 °C), during acquisition.
-
-
Data Analysis:
Data Presentation: Representative NMR Chemical Shifts
This table provides representative chemical shifts for key structural components. Full assignment requires detailed analysis of 2D spectra.
| Structural Moiety | Representative ¹H Shifts (ppm) | Representative ¹³C Shifts (ppm) |
| Fmoc Group (Aromatic) | 7.20 - 7.90 | 120.0 - 145.0 |
| MMAE Peptide Backbone (Amides) | 6.50 - 8.50 | 168.0 - 175.0 |
| MMAE Aliphatic Side Chains | 0.80 - 2.50 | 15.0 - 40.0 |
| MMAE Methoxy (OCH₃) | ~3.30 | ~58.0 |
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. RP-HPLC provides reliable data on purity, LC-MS confirms the molecular identity, and NMR spectroscopy offers an unambiguous structural elucidation. Together, these methods ensure the quality and consistency of this critical intermediate, which is fundamental for the successful development and manufacturing of MMAE-containing antibody-drug conjugates.
References
- 1. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qps.com [qps.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modular Assembly of Targeted Therapeutics Using Fmoc-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modular assembly of targeted therapeutics, particularly antibody-drug conjugates (ADCs), represents a paradigm shift in precision medicine. This approach allows for the systematic combination of a target-specific antibody, a potent cytotoxic payload, and a specialized linker to create a highly selective therapeutic agent. Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that is 100-1000 times more potent than doxorubicin, making it a popular choice for the payload component of ADCs.[] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4]
The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected MMAE (Fmoc-MMAE) is a key strategy in the modular assembly of ADCs. The Fmoc protecting group provides a stable handle for the synthesis and purification of drug-linker complexes, which can then be efficiently conjugated to an antibody in a controlled manner.[5] This application note provides detailed protocols for the use of this compound in the modular assembly of ADCs, methods for their characterization, and quantitative data on their performance.
Key Concepts in Modular ADC Assembly
The successful construction of an effective ADC relies on the careful selection and integration of its three core components:
-
Monoclonal Antibody (mAb): The mAb provides targeting specificity by recognizing and binding to a tumor-associated antigen on the surface of cancer cells.
-
Cytotoxic Payload: A highly potent drug, such as MMAE, is responsible for inducing cell death upon internalization into the target cell.
-
Linker: The linker connects the antibody to the payload. Its properties are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. A common linker used with MMAE is the cathepsin B-cleavable valine-citrulline (vc) linker.[6][7]
The modular nature of this system allows for the optimization of each component to generate ADCs with improved therapeutic indices.
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAE and Anti-Tissue Factor (TF) ADC in Human Pancreatic Cancer Cell Lines
| Cell Line | Tissue Factor (TF) Expression | MMAE IC₅₀ (nM) | Anti-Human TF ADC IC₅₀ (nM) |
| BxPC-3 | High | 0.97 ± 0.10 | 1.15 ± 0.47 |
| PSN-1 | Moderate | 0.99 ± 0.09 | 15.53 ± 2.39 |
| Capan-1 | Low | 1.10 ± 0.44 | 105.65 ± 37.43 |
| Panc-1 | Very Low | 1.16 ± 0.49 | > 200 |
Data extracted from a study on an anti-tissue factor antibody-MMAE conjugate.[8] The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity of a CD22-Targeting ADC (HB22.7-vcMMAE) in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | CD22 Expression | Free MMAE IC₅₀ (nM) | HB22.7-vcMMAE IC₅₀ (ng/mL) |
| Ramos | High | 1.3 | 20 |
| DoHH2 | High | Not Reported | 284 |
| Granta 519 | Moderate | Not Reported | Not Reported |
| Jurkat | Negative | 0.099 | > 2,500 |
Data from a study on an anti-CD22 antibody-MMAE conjugate.[9]
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Antibody-MMAE Conjugation
This protocol outlines a general method for the conjugation of a maleimide-activated drug-linker (e.g., MC-VC-PAB-MMAE) to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound drug-linker construct with a maleimide group (e.g., Fmoc-VC-PAB-MMAE)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Solvent for drug-linker: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Add a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF equilibrated with Reaction Buffer.
-
-
Fmoc Deprotection and Drug-Linker Preparation:
-
Dissolve the this compound drug-linker in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO).
-
To remove the Fmoc protecting group, treat the solution with a 20% solution of piperidine in DMF for 30 minutes at room temperature.
-
The resulting maleimide-activated MMAE linker is then purified, often by precipitation and washing, to remove the piperidine and dibenzofulvene byproduct.
-
-
Conjugation Reaction:
-
Immediately after purification of the reduced antibody, add the deprotected and activated maleimide-MMAE linker solution to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold per free thiol.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching reagent (e.g., 100-fold molar excess of N-acetylcysteine) to cap any unreacted maleimide groups on the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF. The purification should be performed in a suitable formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[6]
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE analysis.
-
Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Sample collection tubes
-
Analytical system for DAR measurement (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Thaw the samples and analyze the average DAR of the ADC in each sample using a validated analytical method like HIC-HPLC or LC-MS.
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A stable ADC will show minimal loss of the drug over time.
Visualizations
Caption: MMAE Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for ADC Synthesis.
Conclusion
The modular assembly of ADCs using this compound provides a versatile platform for the development of next-generation targeted therapeutics. The protocols and data presented in this application note offer a framework for the synthesis, characterization, and evaluation of these complex biomolecules. Careful optimization of each step, from conjugation chemistry to purification and characterization, is essential for producing safe and effective ADCs with a desirable therapeutic window. The ability to systematically vary the antibody, linker, and payload components will continue to drive innovation in the field of precision oncology.
References
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. cellmosaic.com [cellmosaic.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Intracellular Drug Release of Fmoc-MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on the successful intracellular release of its cytotoxic payload.[2][3] This process typically involves the internalization of the ADC and subsequent cleavage of the linker that connects the antibody to the drug.[1][4]
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, known for its lability to basic conditions.[] While not a conventional linker for ADCs, its base-labile nature presents a hypothetical mechanism for intracellular drug release. This document provides a comprehensive guide for researchers interested in exploring the intracellular release of MMAE from a novel, hypothetical Fmoc-MMAE conjugate. We present detailed protocols and data interpretation strategies to investigate the cleavage of the Fmoc group and the subsequent release of MMAE within the cellular environment.
Proposed Mechanism of Intracellular this compound Release
The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. For an this compound conjugate to release MMAE intracellularly, it would need to encounter a sufficiently basic environment. The intracellular environment is generally maintained at a neutral pH of around 7.2. However, specific organelles, such as the lysosomes, have an acidic pH (around 4.5-5.0), which would not favor Fmoc cleavage.[6][7][8]
Therefore, a potential, albeit hypothetical, mechanism for intracellular Fmoc cleavage could involve:
-
Internalization: The this compound ADC binds to its target antigen on the cell surface and is internalized via endocytosis.[4]
-
Endosomal Trafficking: The ADC is trafficked through the endosomal pathway.
-
Fmoc Cleavage: The Fmoc group is cleaved by a yet-to-be-determined intracellular mechanism. This could potentially occur in cellular compartments with a localized basic microenvironment or through the action of specific, uncharacterized enzymes capable of catalyzing this reaction.
-
MMAE Release and Action: Upon cleavage of the Fmoc group, the linker would decompose, releasing free MMAE into the cytoplasm. MMAE can then bind to tubulin, leading to cell cycle arrest and apoptosis.[9]
The following diagram illustrates this proposed intracellular processing pathway.
Caption: Proposed intracellular pathway of an this compound ADC.
Experimental Protocols
A multi-faceted approach is required to thoroughly investigate the intracellular release of MMAE from an this compound conjugate. The following protocols provide a framework for these studies.
Protocol 1: Cell Culture and ADC Treatment
-
Cell Lines:
-
Select a cancer cell line that overexpresses the target antigen for the ADC (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Use a cell line with low or no antigen expression as a negative control (e.g., MCF-7 for HER2).
-
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates for LC-MS/MS, 96-well plates for cytotoxicity assays).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of the this compound ADC in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.
-
Treat cells with the ADC for various time points (e.g., 0, 6, 24, 48 hours).
-
Protocol 2: Quantification of Intracellular and Extracellular MMAE using LC-MS/MS
This protocol is crucial for quantitatively measuring the release of MMAE.
-
Sample Collection:
-
Following ADC treatment, collect the cell culture supernatant (extracellular fraction).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysate (intracellular fraction).
-
-
Sample Preparation:
-
Protein Precipitation: To both supernatant and lysate samples, add a 3-fold volume of cold acetonitrile containing an internal standard (e.g., d8-MMAE) to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Detect MMAE and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of MMAE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 3: Subcellular Localization using Fluorescence Microscopy
This protocol helps visualize the internalization and trafficking of the ADC.
-
ADC Labeling:
-
Synthesize a fluorescently labeled version of the this compound ADC using a fluorescent dye (e.g., Alexa Fluor 488).
-
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or chamber slides.
-
Treat the cells with the fluorescently labeled ADC.
-
-
Lysosomal Staining:
-
To visualize lysosomes, incubate the cells with a lysosomal marker such as LysoTracker Red.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Acquire images in the channels corresponding to the fluorescently labeled ADC and the lysosomal marker.
-
Analyze the images for colocalization of the ADC with lysosomes, which would suggest that the ADC is trafficked to this organelle.
-
Protocol 4: Cytotoxicity and Bystander Effect Assays
These assays determine the biological activity of the released MMAE.
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the this compound ADC, free MMAE, and a non-targeting control ADC.
-
Incubate for a period that allows for drug-induced cell death (e.g., 72-96 hours).
-
Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.[1][10]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
Bystander Effect Assay:
-
Co-culture the antigen-positive and antigen-negative cells. The antigen-negative cells should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[11]
-
Treat the co-culture with the this compound ADC.
-
After the incubation period, assess the viability of the GFP-positive (antigen-negative) cells using flow cytometry or high-content imaging. A decrease in the viability of these cells would indicate a bystander killing effect.[11]
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Quantification of Released MMAE by LC-MS/MS
| Treatment Group | Time (hours) | Intracellular MMAE (ng/mg protein) | Extracellular MMAE (ng/mL) |
| This compound ADC | 6 | Value | Value |
| 24 | Value | Value | |
| 48 | Value | Value | |
| Control ADC | 48 | Value | Value |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cells (IC50, nM) | Control Cells (IC50, nM) |
| This compound ADC | Value | Value |
| Free MMAE | Value | Value |
| Control ADC | Value | Value |
Table 3: Bystander Effect Quantification
| Treatment Group | % Viability of Antigen-Negative Cells |
| Untreated Co-culture | 100% |
| This compound ADC | Value |
| Control ADC | Value |
Experimental Workflow Visualization
The following diagram outlines the overall experimental workflow for studying the intracellular release of this compound.
Caption: Overall experimental workflow for studying this compound release.
Conclusion
The investigation into the intracellular release of MMAE from a hypothetical this compound conjugate presents a novel area of research in the field of ADCs. The protocols outlined in this document provide a robust framework for elucidating the potential for intracellular Fmoc group cleavage and the subsequent release of the cytotoxic payload. By employing a combination of quantitative analytical techniques, advanced imaging, and functional cell-based assays, researchers can systematically evaluate the feasibility and efficiency of this innovative drug delivery strategy. The findings from these studies will be instrumental in determining the potential of Fmoc-based linkers in the future design of ADCs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. How to Increase Cellular Glutathione [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. doubtnut.com [doubtnut.com]
- 8. At which pH lysosomal enzymes remain active?A. pH 5B. pH 7C. pH 8D. pH 10 [vedantu.com]
- 9. Cellular GSH levels: Significance and symbolism [wisdomlib.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
How to improve low yields in Fmoc-MMAE synthesis
Welcome to the technical support center for Fmoc-MMAE synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of Fmoc-Monomethyl Auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound synthesis?
Low yields in this compound synthesis can stem from several factors, often related to the unique structural properties of MMAE. The most common culprits include:
-
Incomplete Coupling: The steric hindrance of the bulky MMAE molecule can make the formation of the amide bond with the incoming Fmoc-protected amino acid or peptide challenging, leading to unreacted starting materials.
-
Side Reactions: Undesirable side reactions such as racemization at the amino acid alpha-carbon or decomposition of reagents can reduce the yield of the desired product.
-
Solubility Issues: The hydrophobic nature of both the Fmoc group and the MMAE moiety can lead to poor solubility in common solid-phase peptide synthesis (SPPS) solvents, causing aggregation and hindering reaction kinetics.
-
Purification Losses: The purification of the final this compound conjugate can be challenging, and significant product loss can occur during this step.
Q2: How can I improve the coupling efficiency when attaching an Fmoc-amino acid to MMAE?
Improving coupling efficiency is critical for maximizing your yield. Here are several strategies:
-
Choice of Coupling Reagent: Utilize a highly efficient coupling reagent known to perform well for sterically hindered couplings. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU are generally more effective than carbodiimides like DIC in these situations.
-
Optimization of Reaction Conditions:
-
Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure completion.
-
Increased Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 2-5 equivalents).
-
Double Coupling: After the initial coupling reaction, wash the support and repeat the coupling step with a fresh preparation of activated Fmoc-amino acid.
-
-
Solvent Selection: Ensure that your solvent system can adequately dissolve all reactants. While DMF is a standard choice, for particularly difficult couplings, N-methyl-2-pyrrolidone (NMP) or the addition of a co-solvent like DMSO might improve solubility.
Q3: Which coupling reagent is best for this compound synthesis?
The choice of coupling reagent can significantly impact the yield. While the optimal choice can be sequence-dependent, here is a comparison of commonly used reagents for sterically demanding couplings.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast kinetics, highly effective for sterically hindered couplings. | Can lead to guanidinylation of the N-terminus if used in excess.[1] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions if not used correctly. |
| COMU | Uronium/Aminium | Very High | High solubility and efficiency, reduced epimerization potential.[2][3] | Can be less stable in solution over time compared to other reagents.[4] |
| PyBOP | Phosphonium | High | Less likely to cause guanidinylation side reactions. | May require longer reaction times compared to uronium/aminium reagents. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective and generates a water-soluble urea byproduct. | Generally less effective for highly sterically hindered couplings compared to other listed reagents. |
Q4: How can I minimize side reactions during the synthesis?
Minimizing side reactions is crucial for obtaining a high yield of the pure product.
-
Racemization: To reduce the risk of racemization, especially with sensitive amino acids, use a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in moderation. Adding a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is also highly recommended.
-
Guanidinylation: When using uronium/aminium reagents like HATU or HBTU, avoid a large excess of the coupling reagent and prolonged reaction times to prevent the formation of a guanidinium cap on the N-terminus of MMAE.
-
Reagent Purity: Ensure that all solvents and reagents are of high purity and anhydrous, as contaminants can lead to unwanted side reactions.
Q5: What should I do if I suspect my this compound product is aggregating?
Aggregation can significantly lower yields by preventing reagents from reaching the reactive sites.
-
Solvent Choice: Switch to a more polar solvent system. NMP is often a better choice than DMF for preventing aggregation. The use of "magic mixtures" containing chaotropic salts or solvents like DMSO can also be beneficial.
-
Temperature: Performing the synthesis at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt aggregates.
-
Resin Choice: For solid-phase synthesis, using a resin with a lower loading capacity or a more hydrophilic backbone (e.g., PEG-based resins) can reduce on-resin aggregation.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low crude product yield with significant unreacted MMAE. | Incomplete coupling reaction. | - Perform a double coupling. - Increase the reaction time. - Switch to a more potent coupling reagent (e.g., HATU, COMU). - Increase the equivalents of Fmoc-amino acid and coupling reagent. |
| Multiple peaks close to the product peak in HPLC analysis. | Racemization or other side reactions. | - Add a racemization suppressant (HOBt, Oxyma). - Use a weaker base or a reduced amount of base. - Optimize the coupling time to avoid prolonged exposure to activating conditions. |
| Poor resin swelling and clumping during synthesis. | Peptide/conjugate aggregation. | - Switch from DMF to NMP as the primary solvent. - Add a small percentage of DMSO to the solvent. - Perform the synthesis at an elevated temperature. |
| Difficulty dissolving this compound for purification. | Poor solubility of the final product. | - Use a solvent mixture for purification (e.g., containing acetonitrile, water, and a small amount of acid like TFA). - Consider using a different purification method, such as precipitation, if chromatography is problematic. |
Experimental Protocols
Protocol 1: General Procedure for Fmoc-Amino Acid Coupling to MMAE
This protocol provides a general guideline for the coupling of an N-Fmoc protected amino acid to MMAE in a solution phase synthesis.
Materials:
-
MMAE
-
Fmoc-protected amino acid
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or NMP
-
Anhydrous Dichloromethane (DCM)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Brine
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.
-
Coupling: To the solution of MMAE, add DIPEA (3 equivalents). Then, add the activated Fmoc-amino acid solution dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). If the reaction is incomplete, it can be allowed to proceed for a longer duration (up to 24 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: General chemical pathway for this compound synthesis.
References
Troubleshooting incomplete Fmoc deprotection from MMAE
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Monomethyl Auristatin E (MMAE) and its associated linker during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-MMAE and why is Fmoc deprotection a critical step?
A1: this compound is a derivative of the potent anti-mitotic agent MMAE, where the N-terminal amine is protected by an Fmoc group.[1] This protection is crucial during the synthesis of drug-linkers for Antibody-Drug Conjugates (ADCs) to prevent unwanted reactions.[1] The complete removal, or deprotection, of the Fmoc group is a critical step to expose the amine for the subsequent coupling of the next amino acid in the linker chain or for final conjugation to an antibody. Incomplete deprotection results in truncated peptide sequences (deletion sequences), which are difficult to separate from the desired product and reduce the overall yield and purity of the final ADC.[2]
Q2: How can I detect incomplete Fmoc deprotection from my MMAE-linker conjugate?
A2: Several methods can be used to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests: The Kaiser test is widely used to detect free primary amines on the resin. A blue/purple color on the resin beads indicates successful deprotection, while yellow beads suggest the Fmoc group is still present.[3] Note that this test is not reliable for N-terminal proline residues.[3]
-
Quantitative UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution (effluent) in real-time. The cleavage of the Fmoc group releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine, absorbing at approximately 301 nm.[2][3] The reaction is complete when the absorbance returns to a stable baseline. A failure to return to baseline indicates an incomplete reaction.[3]
-
HPLC and Mass Spectrometry (MS) Analysis: After cleaving the drug-linker from the resin, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method to assess purity. Incomplete deprotection will result in a distinct peak corresponding to the Fmoc-protected product.[2] Mass spectrometry can confirm the identity of this peak, which will show a mass increase of 222.2 Da (the mass of the Fmoc group) compared to the desired product.[2]
Q3: What are the most common causes of incomplete Fmoc deprotection?
A3: Several factors can lead to incomplete Fmoc removal:
-
Peptide Aggregation: As the linker-payload chain elongates on the solid support, it can fold into secondary structures (e.g., β-sheets) that prevent the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group.[3][4] This is a common issue with hydrophobic sequences.
-
Steric Hindrance: The bulky nature of MMAE and adjacent amino acid side chains in the linker can physically block the piperidine base from reaching the Fmoc group.[2][3]
-
Poor Resin Swelling: The solid support must be adequately swollen by the solvent (e.g., DMF) to allow reagents to diffuse freely.[5][6] Inadequate swelling limits reagent accessibility to the growing peptide chains.[6]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection times may not be sufficient for sterically hindered or aggregation-prone sequences.[3][7]
-
Degraded Reagents: Piperidine solutions can degrade over time, reducing their efficacy.
Troubleshooting Guide for Incomplete Fmoc Deprotection
This section addresses specific issues identified during synthesis and analysis.
Problem 1: The Kaiser test is yellow after the standard deprotection step.
This indicates a failure to remove the Fmoc group.
-
Immediate Action: Repeat the deprotection step.[3]
-
Optimization Strategies:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two treatments (e.g., 2 x 10 minutes or longer).[7]
-
Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate, but should be used cautiously to avoid potential side reactions.[2]
-
Use a Stronger Base Cocktail: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (1-2%) to the piperidine solution to enhance deprotection efficiency, especially for sterically hindered residues.[2][3]
-
Problem 2: HPLC analysis of the crude product shows a major peak with a mass of [M + 222.2] Da.
This confirms the presence of a significant amount of Fmoc-protected MMAE-linker.
-
Immediate Action: Re-evaluate the deprotection protocol used for the synthesis. The current protocol is not effective.
-
Optimization Strategies:
-
Solvent Change: Switch the synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP is better at disrupting secondary structures and preventing peptide aggregation.[2][3]
-
Alternative Base Reagents: Replace the standard 20% piperidine in DMF with an alternative deprotection solution. These can be less nucleophilic or less basic, sometimes reducing side reactions while being effective for deprotection.[7]
-
"Difficult Sequence" Strategies: If aggregation is suspected, consider incorporating pseudoproline dipeptides or other "kink"-inducing residues into the linker design to disrupt secondary structure formation.[3]
-
Summary of Deprotection Conditions
| Parameter | Standard Protocol | Optimized Protocol 1 (Extended) | Optimized Protocol 2 (Stronger Base) | Optimized Protocol 3 (Alternative Base) |
| Base/Solvent | 20% Piperidine in DMF | 20% Piperidine in DMF/NMP | 20% Piperidine + 2% DBU in DMF/NMP | 5% Piperazine + 2% DBU in DMF |
| Time | 2 x 5-10 min | 2 x 20-30 min | 2 x 5-10 min | 2 x 2-5 min |
| Temperature | Room Temperature | Room Temperature or 30-40°C | Room Temperature | Room Temperature |
| Best For | Routine, non-hindered steps | Moderately difficult or hindered steps | Highly hindered steps, aggregation | Sequences prone to base-catalyzed side reactions |
Key Experimental Protocols
Protocol 1: Kaiser Test (for detection of free primary amines)
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF, followed by ethanol, to remove residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 120°C for 5 minutes.
-
Observe the color:
-
Blue/Purple beads: Positive result (Fmoc deprotection is complete).
-
Yellow/Colorless beads: Negative result (Fmoc group is still present).[3]
-
Protocol 2: Standard Fmoc Deprotection
Reagent:
-
20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Swell the MMAE-linker-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the 20% piperidine/DMF solution to the resin and agitate at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4.
-
Wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and the DBF-piperidine adduct.[7]
Protocol 3: DBU/Piperidine Deprotection for Difficult Sequences
Reagent:
-
2% (v/v) DBU and 20% (v/v) piperidine in high-purity DMF or NMP.
Procedure:
-
Swell the MMAE-linker-resin in the chosen solvent.
-
Drain the solvent.
-
Add the DBU/piperidine solution to the resin and agitate at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 3 and 4.
-
Wash the resin extensively with the solvent (e.g., 6 x 1 min) to ensure complete removal of the deprotection reagents.
Visual Guides
Fmoc Deprotection Mechanism
Caption: Mechanism of base-mediated Fmoc deprotection from an MMAE-linker.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Strategies to minimize side reactions during Fmoc-MMAE conjugation
Welcome to the technical support center for Fmoc-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the successful conjugation of Fmoc-protected Monomethyl Auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Fmoc protecting group on MMAE?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the primary amine of the MMAE payload.[1] Its primary function is to prevent this amine from participating in unwanted side reactions during the synthesis of the drug-linker construct.[2] It remains in place until the final stages of synthesis, at which point it is removed to allow for conjugation to the desired targeting moiety, or it is removed after the drug-linker is attached to a component of the final construct.
Q2: What are the most common side reactions during this compound conjugation to a thiol-containing molecule (e.g., a reduced antibody)?
The most common side reactions include:
-
Premature Fmoc Deprotection: The Fmoc group is sensitive to basic conditions and can be prematurely removed by amines present in the reaction mixture, leading to unintended reactions at the newly exposed amine of MMAE.[3]
-
Maleimide Instability and Side Reactions: If using a maleimide-thiol conjugation strategy, which is common, several side reactions can occur:
-
Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, especially at pH values above 7.5, rendering it inactive for conjugation.[2][4]
-
Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, leading to deconjugation of the payload. This can result in "payload migration" to other thiol-containing species like serum albumin.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues on an antibody), leading to non-specific conjugation.[2]
-
-
Aggregation: MMAE is a hydrophobic molecule.[5][6][7] Antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR) are prone to aggregation, which can affect their stability, pharmacokinetics, and efficacy.[5][8]
Q3: What is the optimal pH for maleimide-thiol conjugation with this compound?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][4] In this range, the reaction with thiols is significantly faster and more selective than with amines.[2] At lower pH, the reaction rate decreases, while at higher pH (above 7.5), the competing reaction with amines and maleimide hydrolysis become more prominent.[2][4]
Troubleshooting Guide
Problem 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Strategy |
| Incomplete Antibody Reduction | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature.[9] Verify the presence of free thiols using Ellman's reagent before proceeding with conjugation. |
| Maleimide Hydrolysis | Prepare aqueous solutions of the maleimide-activated this compound linker immediately before use.[10] Maintain the reaction pH between 6.5 and 7.5.[2] |
| Insufficient Molar Excess of Drug-Linker | Increase the molar excess of the this compound linker relative to the antibody. An excess of 5 to 10-fold is a common starting point. |
| Premature Fmoc Deprotection | If the conjugation reaction requires basic conditions that may cleave the Fmoc group, consider alternative conjugation strategies or a different protecting group. If using a tertiary amine base like DIPEA, be aware that it can slowly remove the Fmoc group.[3] |
Problem 2: Product Aggregation
| Potential Cause | Troubleshooting Strategy |
| High Hydrophobicity of MMAE | Limit the target DAR to an average of 2-4, as higher DARs are strongly correlated with increased aggregation.[5][8] |
| Presence of Organic Solvent | Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the this compound linker. High concentrations can denature the antibody and promote aggregation. Typically, the final concentration of the organic solvent should be kept below 10%. |
| Buffer Conditions | Optimize the formulation buffer for the final ADC product. This may include adjusting the pH and including excipients that enhance stability. |
| Storage Conditions | Store the purified conjugate at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage) and appropriate concentrations to minimize aggregation.[5] |
Problem 3: Heterogeneous Product Profile
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Conjugation | Maintain the reaction pH between 6.5 and 7.5 to minimize the reaction of maleimide with lysine residues.[2] |
| Incomplete Reaction or Purification | Ensure the conjugation reaction goes to completion by optimizing reaction time. Purify the final product using methods like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove unconjugated antibody and excess drug-linker.[11][12][13] |
| Payload Migration (Retro-Michael Reaction) | After conjugation, consider hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether, which is less prone to the reverse reaction.[2] This can sometimes be achieved by adjusting the pH after the initial conjugation. |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with Maleimide-Activated this compound
This protocol is a general guideline for the conjugation of a maleimide-activated this compound linker to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated this compound linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: N-acetylcysteine (100 mM)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP using a desalting column or a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa).[9]
-
-
Conjugation Reaction:
-
Immediately dissolve the maleimide-activated this compound linker in a minimal amount of anhydrous DMSO or DMF.
-
Add a 5 to 10-fold molar excess of the dissolved linker to the reduced antibody solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 2 to 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = (Σ(Area_DARn * n)) / (Σ(Area_DARn)) where 'n' is the number of drugs per antibody for each peak.
-
Visualizations
Caption: Experimental workflow for this compound conjugation to an antibody.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Addressing solubility and aggregation issues of Fmoc-MMAE
Welcome to the technical support center for Fmoc-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and aggregation of this compound during their experimental workflows.
Troubleshooting Guide
This guide provides systematic solutions to specific issues you may encounter with this compound.
Issue 1: this compound Precipitation During Dissolution
-
Question: My this compound is not fully dissolving or is precipitating out of solution. What should I do?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Follow this troubleshooting workflow to address the problem.
-
Initial Step: Solvent Selection and Concentration
-
Action: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[1][2] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also commonly used in peptide synthesis and can be effective.[3][4]
-
Rationale: The polarity and solubilizing power of the solvent are critical. DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces that lead to poor solubility.
-
Action: Start with a lower concentration of this compound than initially planned.
-
Rationale: A lower concentration reduces the likelihood of solute molecules interacting and aggregating.
-
-
Secondary Step: Gentle Heating and Sonication
-
Action: Gently warm the solution to 30-40°C while stirring. Following warming, sonicate the solution for 5-15 minutes.
-
Rationale: Increased temperature can help overcome the activation energy required for dissolution. Sonication provides mechanical energy to break apart aggregates and facilitate solvent interaction.
-
Caution: Avoid excessive heat as it may lead to degradation.
-
-
Advanced Step: Solvent System Modification
-
Action: If precipitation persists, consider a co-solvent system. A mixture of DMF or NMP with 10-20% DMSO can enhance solubility.[5]
-
Rationale: The addition of a strong solubilizing agent like DMSO can improve the overall solvating power of the solvent system.
-
-
Final Step: Fresh Solution Preparation
-
Troubleshooting Workflow for this compound Dissolution
Caption: Workflow for troubleshooting this compound precipitation.
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Question: I am observing poor coupling efficiency and resin clumping after coupling this compound in my SPPS workflow. What is happening and how can I fix it?
-
Answer: These are signs of on-resin aggregation, which is common with hydrophobic residues like MMAE.[3] The growing peptide chains are interacting with each other, preventing reagents from accessing the reaction sites. Here are some strategies to mitigate this:
-
Solvent Choice:
-
Elevated Temperature and Microwave Synthesis:
-
Chaotropic Salts:
-
Action: Add chaotropic salts like LiCl to the reaction mixture.[3]
-
Rationale: These salts disrupt hydrogen bonding networks, thereby reducing aggregation.
-
-
Resin and Loading:
-
Action: Use a low-loading resin or a more polar resin support like TentaGel.[3]
-
Rationale: Lowering the density of peptide chains on the resin can reduce the likelihood of inter-chain interactions.
-
-
Logical Relationship of Anti-Aggregation Strategies in SPPS
Caption: Interrelation of strategies to combat on-resin aggregation.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
Q2: How should I store my this compound powder and stock solutions?
-
Q3: Is this compound soluble in aqueous solutions?
-
A3: No, this compound is poorly soluble in water.
-
-
Q4: Can I use sonication to dissolve this compound?
-
A4: Yes, sonication can be used to aid in the dissolution of this compound, especially in conjunction with gentle warming.[7]
-
-
Q5: Why is aggregation a concern when using this compound in peptide synthesis?
-
A5: The MMAE moiety is highly hydrophobic.[8] When incorporated into a growing peptide chain on a solid support, it increases the overall hydrophobicity of the peptide, leading to a higher propensity for the peptide chains to aggregate through intermolecular hydrogen bonding. This aggregation can hinder subsequent coupling and deprotection steps.[3]
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 45 mg/mL (47.86 mM)[1] | Recommended for stock solutions. |
| MMAE | DMSO | ≥ 48 mg/mL (66.85 mM)[7] | |
| MMAE | Ethanol | 50 mg/mL (69.64 mM)[7] | Requires sonication.[7] |
| MMAE | Dimethyl Formamide | ~20 mg/mL | |
| MMAE | Water | < 0.1 mg/mL[7] | Insoluble.[7] |
| MMAE | PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Solid-Phase Peptide Synthesis (SPPS)
-
Objective: To prepare a solution of this compound for efficient coupling to a resin-bound peptide, while minimizing solubility and aggregation issues.
-
Materials:
-
This compound
-
High-purity N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
-
High-purity Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA)
-
Inert gas (e.g., Nitrogen or Argon)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Preparation of the Synthesis Environment:
-
Ensure all glassware is dry and the synthesis environment is inert, preferably under a nitrogen or argon atmosphere.
-
-
Solvent Selection:
-
For standard couplings, use NMP as the primary solvent. If aggregation is anticipated, prepare a co-solvent mixture of NMP with 10% (v/v) DMSO.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the chosen solvent or solvent system to the vial to achieve the desired concentration for the coupling reaction.
-
Immediately vortex the solution vigorously for 1-2 minutes.
-
If any solid remains, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before proceeding. The solution should be clear.
-
-
Activation and Coupling:
-
In a separate vial, dissolve the coupling reagent (e.g., HBTU) in the same solvent system.
-
Add the dissolved this compound solution to the coupling reagent.
-
Add the activator base (e.g., DIPEA) to the mixture to initiate the activation of the this compound.
-
Allow the activation to proceed for a few minutes according to your standard SPPS protocol.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Proceed with the coupling reaction as per your established protocol, considering extended coupling times or elevated temperatures if aggregation is a known issue for the sequence.
-
-
Post-Coupling:
-
After the coupling reaction, ensure thorough washing of the resin with the primary solvent (e.g., NMP or DMF) to remove any unreacted reagents and potential small aggregates.
-
-
Experimental Workflow for this compound Coupling in SPPS
Caption: Step-by-step workflow for this compound coupling in SPPS.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | ADC Cytotoxin | 474645-26-6 | Invivochem [invivochem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound|474645-26-6|COA [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing Linker Stability for MMAE-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues related to linker stability that you may encounter during your experiments.
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: My MMAE-based ADC shows significant release of the free payload during in vitro plasma incubation. What are the potential causes and how can I improve linker stability?
Answer:
Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] The stability of the linker connecting the antibody to the cytotoxic payload is paramount to prevent this.[3] Several factors can contribute to linker instability in plasma.[4]
Potential Causes:
-
Linker Chemistry: Certain linker types are inherently more susceptible to cleavage in the bloodstream. For instance, some early-generation linkers faced challenges with stability.[3][5] Valine-citrulline (VC) linkers, commonly used with MMAE, are designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell, but can sometimes exhibit off-target cleavage in plasma.[6][7]
-
Conjugation Site: The specific amino acid residue on the antibody where the linker-drug is attached can significantly impact stability.[8][9] Steric hindrance around the conjugation site can protect the linker from enzymatic degradation in the plasma.[9][10]
-
Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may exhibit faster clearance and potentially altered stability profiles.[4][11]
Solutions and Optimization Strategies:
-
Linker Modification:
-
Introduce Steric Hindrance: Modifying the linker or the conjugation site to create more steric bulk can shield the cleavable bond from plasma proteases.[9]
-
Explore Alternative Linkers: While VC linkers are common, exploring other cleavable or even non-cleavable linkers might be necessary depending on the target and desired mechanism of action.[2][3] Research has shown that linkers like valine-alanine can also offer good stability.[12]
-
-
Site-Specific Conjugation:
-
Employing site-specific conjugation technologies allows for the attachment of the linker-drug at defined locations on the antibody, leading to a more homogeneous ADC product with potentially improved stability.[3]
-
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Aim for an optimal DAR, typically between 2 and 4, to balance potency and stability.[] High DAR values can increase the hydrophobicity of the ADC, leading to aggregation and potentially faster clearance.[14]
-
Experimental Workflow for Assessing Linker Stability:
Caption: Workflow for evaluating ADC linker stability in plasma.
Issue 2: ADC Aggregation During Formulation and Storage
Question: I am observing a significant increase in high molecular weight species (aggregates) in my MMAE-based ADC preparation. What causes this aggregation and how can I mitigate it?
Answer:
ADC aggregation is a common challenge that can impact product stability, efficacy, and immunogenicity.[14][15] The conjugation of hydrophobic payloads like MMAE to an antibody can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[14][16]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linkers on the antibody surface increases the propensity for aggregation.[17] ADCs with MMAE have shown a tendency to aggregate at DAR values greater than 4.[18]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can lead to protein aggregation.[14][17]
-
Manufacturing Process Stress: Steps like purification and conjugation can introduce stress that induces aggregation.[14] Frequent freeze-thaw cycles can also contribute to this issue.[1]
Solutions and Optimization Strategies:
-
Optimize DAR:
-
Maintain a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven aggregation.[]
-
-
Formulation Development:
-
Process Optimization:
Decision Tree for Troubleshooting ADC Aggregation:
Caption: Troubleshooting logic for ADC aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC?
A1: The optimal DAR is a balance between efficacy and developability.[17] For MMAE-based ADCs, a DAR of 2 or 4 is often preferred.[] Higher DARs can increase potency but also lead to issues like aggregation and faster clearance from circulation.[4][14] The ideal DAR should be determined empirically for each specific ADC.
Q2: How does the choice of conjugation site affect linker stability?
A2: The conjugation site plays a crucial role in linker stability.[6][8] Attaching the linker-drug to a sterically hindered amino acid residue can protect the linker from premature cleavage by plasma enzymes.[9] Site-specific conjugation methods are increasingly used to produce homogeneous ADCs with optimized stability profiles.[3]
Q3: What are the standard in vitro assays to assess the functional stability of an MMAE-based ADC?
A3: The two primary in vitro assays are:
-
Plasma Stability Assay: This assay measures the release of free payload from the ADC when incubated in plasma from different species (e.g., human, mouse, rat) over time.[4][20] This is crucial for predicting in vivo stability.[21]
-
In Vitro Cytotoxicity Assay: This assay determines the potency (e.g., IC50) of the ADC on target cancer cell lines.[22][23] It helps to confirm that the ADC retains its biological activity and that the payload can be effectively released inside the target cells.[24][25] Comparing cytotoxicity on antigen-positive and antigen-negative cell lines confirms target specificity.[26]
Q4: Can the linker itself contribute to the toxicity of the ADC?
A4: While the primary source of toxicity is the payload (MMAE), the stability of the linker is a major determinant of the ADC's overall toxicity profile.[7] An unstable linker that releases the payload prematurely in circulation can lead to systemic, off-target toxicity, affecting healthy tissues.[1][] The linker chemistry itself is generally designed to be non-toxic.
Data Presentation
Table 1: Impact of Linker Type on ADC Stability and Potency
| Linker Type | In Vitro Plasma Stability (% Intact ADC after 72h) | In Vitro Cytotoxicity (IC50, nM) | Key Characteristics |
| Valine-Citrulline (VC) | > 95% | 0.5 - 5 | Standard cleavable linker, sensitive to lysosomal proteases.[12] |
| Valine-Alanine (VA) | > 98% | 1 - 10 | Alternative cleavable linker with high stability.[12] |
| Non-cleavable (e.g., SMCC) | > 99% | 5 - 50 | Releases payload upon antibody degradation in the lysosome.[2] |
Note: Data are representative and can vary based on the specific antibody, conjugation site, and experimental conditions.
Table 2: Influence of DAR on ADC Aggregation
| Drug-to-Antibody Ratio (DAR) | % Aggregation (SEC-HPLC after 48h at 25°C) | Hydrophobicity (HIC Retention Time, min) |
| 2 | < 1% | 10.5 |
| 4 | 2-5% | 15.2 |
| 8 | > 15% | 22.8 |
Note: Data are illustrative and highlight general trends. Actual values are ADC-dependent.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify payload release in plasma over time.
Materials:
-
ADC sample (1 mg/mL)
-
Plasma (Human, Mouse, Rat; citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for free payload quantification
-
ELISA plates and reagents for total and conjugated antibody measurement
Procedure:
-
Dilute the ADC stock solution to a final concentration of 100 µg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.[20]
-
Immediately process one set of aliquots for free payload analysis. This typically involves protein precipitation followed by LC-MS/MS analysis to quantify the released MMAE.
-
Process another set of aliquots for ELISA. Use one ELISA to measure the total antibody concentration and another ELISA, often using an anti-drug antibody, to measure the concentration of conjugated antibody.[4]
-
Calculate the percentage of intact ADC remaining at each time point and determine the rate of payload deconjugation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effect of the ADC on antigen-positive and antigen-negative cell lines and determine its IC50 value.[23]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, free MMAE, and unconjugated antibody (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[22]
-
Prepare serial dilutions of the ADC, free MMAE, and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[22]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. abzena.com [abzena.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 16. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. nanotempertech.com [nanotempertech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fmoc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of premature cleavage of the Fmoc protecting group during your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature Fmoc group cleavage?
A1: Premature removal of the Nα-Fmoc protecting group is a critical issue in SPPS that can lead to the formation of deletion sequences and other impurities. The primary causes include:
-
Basic Impurities in Solvents: The most common culprit is the presence of amine impurities, such as dimethylamine, in the N,N-dimethylformamide (DMF) solvent.[1][2][3] DMF can degrade over time, especially when exposed to air and moisture, to form these basic impurities.[2]
-
Residual Deprotection Reagent: Incomplete washing after the Fmoc deprotection step can leave residual piperidine or other bases in the resin bed. This residual base can cause premature cleavage of the Fmoc group on the subsequently coupled amino acid.
-
High Temperatures: Elevated temperatures during synthesis can sometimes lead to increased rates of premature Fmoc cleavage, especially in the presence of basic impurities.[4]
-
Choice of Deprotection Reagent: While piperidine is the standard reagent, alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more aggressive and may lead to unwanted deprotection if not used carefully.[5]
Q2: How can I detect amine impurities in my DMF solvent?
A2: You can detect the presence of amine impurities in DMF using a colorimetric reaction with 1-fluoro-2,4-dinitrobenzene (DNFB). A positive test will result in a yellow color. For a detailed protocol, please refer to the "Experimental Protocols" section below. It is crucial to use high-purity, amine-free DMF for SPPS to avoid this issue.[6]
Q3: What are the best practices for the Fmoc deprotection and washing steps to prevent premature cleavage?
A3: To ensure complete removal of the deprotection reagent and minimize the risk of premature cleavage in the next cycle, follow these best practices:
-
Thorough Washing: After the piperidine-mediated deprotection step, it is essential to wash the resin extensively with DMF to remove all traces of the base. A typical wash protocol involves at least 5-7 cycles of DMF washes.
-
Use of High-Quality Reagents: Always use fresh, high-purity piperidine and DMF for the deprotection solution.
-
Controlled Deprotection Times: While complete deprotection is necessary, unnecessarily long exposure to the basic deprotection solution should be avoided, especially for sensitive sequences. Standard protocols typically recommend two treatments of 5-10 minutes with 20% piperidine in DMF.[7]
Q4: Are there alternative deprotection reagents that are less likely to cause premature cleavage in subsequent steps?
A4: Yes, several alternative bases and cocktails are used to minimize side reactions, including those that could be exacerbated by residual base. These include:
-
Piperazine (PZ): A less nucleophilic and less basic alternative to piperidine.[8]
-
DBU-based cocktails: While DBU is a strong base, it is non-nucleophilic. When used in low concentrations (e.g., 2%) in combination with a scavenger for the dibenzofulvene byproduct, it can be very effective.[5] A combination of 5% piperazine, 1% DBU, and 1% formic acid in DMF has been shown to be an effective deprotection solution that minimizes side reactions.[7]
Q5: How can I quantify the extent of premature Fmoc cleavage?
A5: Premature Fmoc cleavage can be quantified by monitoring the release of the dibenzofulvene-piperidine adduct into the DMF wash solutions following the coupling step. This can be done using UV-Vis spectrophotometry by measuring the absorbance at approximately 301 nm. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Data Presentation
The stability of the Fmoc group is highly dependent on the base used for deprotection and its concentration. The following table summarizes the half-life of the Fmoc group on a valine residue in the presence of various amine bases in DMF, providing a quantitative comparison of their deprotection efficiency.
| Amine Base (in DMF) | Concentration | Half-life (t½) |
| Piperidine | 20% | ~6 seconds[8][9] |
| Piperidine | 5% | ~20 seconds[9] |
| Piperazine | 5% | ~50 seconds[10] |
| Morpholine | 50% | ~1 minute[8][9] |
| Dicyclohexylamine | 50% | ~35 minutes[9] |
| Diisopropylethylamine (DIPEA) | 50% | ~10 hours[9] |
This data illustrates the relative rates of Fmoc cleavage by different bases. Premature cleavage by impurities like dimethylamine is generally much slower but can become significant over the course of a long synthesis.
Experimental Protocols
Protocol 1: Colorimetric Detection of Amine Impurities in DMF
This protocol utilizes 1-fluoro-2,4-dinitrobenzene (DNFB) to detect primary and secondary amine impurities in DMF.
Materials:
-
DMF sample to be tested
-
1-fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% in acetonitrile)
-
High-purity, amine-free DMF (as a negative control)
-
A solution of dimethylamine in DMF (e.g., 0.1%) (as a positive control)
-
Glass test tubes
Procedure:
-
Add 1 mL of the DMF sample to a clean glass test tube.
-
Prepare a negative control with 1 mL of high-purity DMF and a positive control with 1 mL of the dimethylamine solution in separate test tubes.
-
Add 100 µL of the DNFB solution to each test tube.
-
Mix the contents of the tubes thoroughly.
-
Allow the tubes to stand at room temperature for 5-10 minutes.
-
Observe the color of the solutions. A yellow color indicates the presence of amine impurities. The intensity of the color is proportional to the concentration of amines.
Protocol 2: Quantification of Premature Fmoc Cleavage by UV-Vis Spectrophotometry
This protocol allows for the quantification of Fmoc cleavage that occurs during the coupling step, which is indicative of premature deprotection.
Materials:
-
Peptide-resin immediately after the coupling step and before the next deprotection step.
-
N,N-Dimethylformamide (DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
After the coupling of an Fmoc-protected amino acid, perform the standard DMF washing steps.
-
Collect the first DMF wash solution in a separate, clean container. This wash will contain any Fmoc groups that were prematurely cleaved during the coupling reaction.
-
Measure the volume of the collected DMF wash.
-
Transfer the DMF wash solution to a quartz cuvette.
-
Measure the absorbance of the solution at 301 nm using the UV-Vis spectrophotometer. Use fresh DMF as a blank.
-
To quantify the amount of cleaved Fmoc group, a calibration curve should be prepared using known concentrations of the dibenzofulvene-piperidine adduct, or a molar extinction coefficient can be used. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm in DMF is approximately 7800 L·mol⁻¹·cm⁻¹.[11][12]
-
Calculate the concentration of the cleaved Fmoc group using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
The total amount of prematurely cleaved Fmoc can be calculated by multiplying the concentration by the volume of the DMF wash.
Mandatory Visualization
Caption: Troubleshooting workflow for premature Fmoc cleavage.
References
- 1. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. connectsci.au [connectsci.au]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Purification of Fmoc-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification methods for Fluorenylmethyloxycarbonyl-Monomethyl Auristatin E (Fmoc-MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of purifying this compound ADCs?
A1: The primary goals are to remove process-related impurities and to isolate the desired ADC species. Key quality attributes to control during purification include:
-
Drug-to-Antibody Ratio (DAR): Achieving a specific and homogeneous DAR is crucial for ADC efficacy and safety.[1][2][3]
-
Aggregate Removal: The conjugation of hydrophobic molecules like MMAE can induce aggregation, which must be removed as it can be immunogenic.[4][5][6]
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Free Drug Removal: Unconjugated this compound or MMAE payload and other small molecule impurities must be cleared to prevent off-target toxicity.[7][8][9]
-
Charge Variant Separation: Isolating ADCs from variants that arise from post-translational modifications or the conjugation process itself is important for product consistency.[10][11]
Q2: Which chromatographic techniques are most common for this compound ADC purification?
A2: The most commonly employed techniques are Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).[9][12] Each method separates molecules based on different physicochemical properties.
Q3: How does Hydrophobic Interaction Chromatography (HIC) work for ADC purification?
A3: HIC separates molecules based on their hydrophobicity.[13][14][15] Since the MMAE payload is hydrophobic, ADCs with different numbers of conjugated drugs (different DARs) will exhibit varying levels of hydrophobicity.[13][15] This allows HIC to effectively separate ADC species with different DAR values, as well as remove highly hydrophobic aggregates. The separation is achieved by binding the ADC to a hydrophobic stationary phase in a high-salt buffer and then eluting with a decreasing salt gradient.[13][15]
Q4: What is the role of Ion-Exchange Chromatography (IEX) in this process?
A4: IEX separates molecules based on their net surface charge.[10][11][16] It is particularly useful for removing aggregates and separating charge variants of the ADC.[10][17] Cation-exchange chromatography (CEX) is often used in flow-through mode to remove high molecular weight species (HMWS).[17] The conjugation of linker-drugs can affect the surface charge, making IEX a valuable tool for characterizing and purifying the final product.[10]
Q5: When is Size Exclusion Chromatography (SEC) used?
A5: SEC separates molecules based on their size (hydrodynamic volume).[18][19] Its primary application in ADC purification is the removal of high molecular weight species (aggregates) and low molecular weight impurities like unconjugated free drug.[18][20][21]
Troubleshooting Guide
Problem 1: High Levels of Aggregation in the Final Product
-
Possible Cause: The conjugation of the hydrophobic this compound payload increases the propensity for the antibody to aggregate.[4][5] Unfavorable buffer conditions (pH, salt concentration) or the use of organic co-solvents during conjugation can also promote aggregation.[5][6]
-
Suggested Solution:
-
Optimize Conjugation Conditions: Minimize the use of organic solvents if possible. Screen different pH and buffer conditions to find those that maintain ADC stability.
-
Implement a Dedicated Polishing Step:
-
Size Exclusion Chromatography (SEC): This is the most direct method to remove aggregates based on size.[18][21]
-
Cation-Exchange Chromatography (CEX): Can be operated in a bind-and-elute or flow-through mode to effectively remove aggregates.[7][17]
-
Hydrophobic Interaction Chromatography (HIC): Aggregates are often more hydrophobic than the monomeric ADC and will bind more tightly to the HIC resin, allowing for their separation.
-
-
Problem 2: Poor Separation of DAR Species with HIC
-
Possible Cause: Suboptimal method parameters, such as incorrect salt type, gradient slope, or stationary phase.
-
Suggested Solution:
-
Resin Selection: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find the one that provides the best resolution.[2]
-
Salt Screening: Ammonium sulfate is commonly used, but other salts like sodium chloride or sodium acetate can alter selectivity.
-
Gradient Optimization: A shallower elution gradient can improve the resolution between species with similar DAR values.[2]
-
Temperature Control: Temperature can affect hydrophobic interactions. Running separations at a controlled temperature may improve reproducibility and resolution.
-
Problem 3: Presence of Free this compound Payload in the Final Product
-
Possible Cause: Incomplete removal during the initial purification steps.
-
Suggested Solution:
-
Tangential Flow Filtration (TFF): TFF is an effective method for removing small molecules from large proteins through buffer exchange (diafiltration) before downstream chromatographic steps.[12]
-
Size Exclusion Chromatography (SEC): SEC effectively separates the large ADC from the small, unconjugated drug.[19][20]
-
Cation-Exchange Chromatography (CEX): In a bind-and-elute mode, the ADC is captured on the resin while the uncharged or similarly charged free drug flows through.[7]
-
Experimental Protocols & Data
Protocol 1: Purification of MMAE-ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline for purifying an ADC with an average of two MMAE payloads.[1][2]
1. Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC Column: Phenyl or Butyl-based resin
2. Sample Preparation:
-
Adjust the crude ADC sample to a final concentration of 0.5 M Ammonium Sulfate using a high-salt diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[1]
-
Centrifuge the sample to remove any precipitated material.
3. Chromatography Method:
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Mobile Phase A.
-
Loading: Load the prepared ADC sample onto the column.
-
Wash: Wash the column with 5 CV of Mobile Phase A.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 CV to elute the different DAR species.
-
Regeneration: Clean the column with a suitable regeneration buffer (e.g., 0.5 N NaOH), followed by storage buffer (e.g., 20% Ethanol).[1]
| Parameter | Condition | Purpose |
| Stationary Phase | Phenyl or Butyl Sepharose | Separation based on hydrophobicity |
| Mobile Phase A | 25 mM Na-Phosphate, 1.0 M (NH₄)₂SO₄, pH 7.0 | Promotes binding to the column |
| Mobile Phase B | 25 mM Na-Phosphate, pH 7.0 | Elutes the bound ADC |
| Gradient | 0-100% B over 30 CV | Separates species by increasing hydrophobicity |
| Detection | UV at 280 nm and 248 nm | 280 nm for protein, 248 nm for MMAE payload[13] |
Protocol 2: Aggregate Removal by Cation-Exchange Chromatography (CEX)
This protocol describes a flow-through method for removing very high molecular weight species (vHMWS).[17]
1. Materials:
-
Equilibration/Wash Buffer: Buffer at a pH below the isoelectric point (pI) of the ADC (e.g., 20 mM MES, pH 6.0).
-
CEX Column: Strong or weak cation-exchange resin.
2. Chromatography Method:
-
Equilibration: Equilibrate the column with 5-10 CV of Equilibration Buffer.
-
Loading: Load the ADC sample onto the column under conditions where the monomeric ADC does not bind but aggregates do.
-
Collection: Collect the flow-through fraction, which contains the purified monomeric ADC.
-
Strip & Regenerate: Elute the bound aggregates with a high-salt buffer and regenerate the column according to the manufacturer's instructions.
| Parameter | Condition | Purpose |
| Mode | Flow-Through | Monomer flows through, aggregates bind |
| pH | Below ADC pI | Ensures positive charge on ADC for potential binding |
| Salt Concentration | Optimized for monomer flow-through | Modulates binding affinity |
| Benefit | High recovery and throughput | Efficient removal of vHMWS[17] |
Visualized Workflows
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Exchange Chromatography (IEX) - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Scaling Up Fmoc-MMAE Production
Welcome to the Technical Support Center for Fmoc-MMAE (Fluorenylmethyloxycarbonyl-monomethyl auristatin E) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of this compound, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from laboratory to pilot or manufacturing scale?
A1: Scaling up this compound production, a critical component in many antibody-drug conjugates (ADCs), presents several key challenges. These primarily stem from the hydrophobic nature of MMAE and the complexities of solid-phase peptide synthesis (SPPS) at a larger scale. Major hurdles include:
-
Reduced Yield and Purity: Reactions that are efficient at a small scale may see a significant drop in yield and purity when scaled up. This can be due to inefficient mixing, poor heat transfer, and challenges in maintaining a homogenous reaction environment.
-
Increased Aggregation: The hydrophobic MMAE moiety can lead to aggregation of the growing peptide chains on the solid support, especially at higher concentrations. This aggregation can block reactive sites, leading to incomplete reactions and the formation of deletion sequences.
-
Difficulties in Purification: The increased volume of crude product and the potential for a more complex impurity profile can make preparative HPLC purification more challenging. Overloading the column and co-elution of impurities are common issues.
-
Incomplete Fmoc Deprotection: As the peptide chain elongates and potentially aggregates, the Fmoc protecting group can become sterically hindered, leading to incomplete removal by piperidine. This results in the formation of truncated peptide sequences.
-
Side Reactions: At a larger scale, even minor side reactions can lead to significant amounts of impurities. Common side reactions include racemization, aspartimide formation (if applicable to the linker), and modifications to the MMAE structure.
Q2: How does the choice of solid support impact the scale-up of this compound synthesis?
A2: The choice of solid support is critical for a successful scale-up. Key considerations include:
-
Resin Loading Capacity: For long or difficult sequences, a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is often preferred to minimize steric hindrance and aggregation.
-
Swelling Characteristics: The resin must swell adequately in the chosen solvents to ensure that the reactive sites are accessible. Poor swelling can lead to incomplete reactions.
-
Mechanical Stability: The resin must be able to withstand the mechanical stress of large-scale reactors without breaking down, which can lead to fines that clog filters and complicate purification.
Q3: What are the most common impurities encountered in large-scale this compound synthesis?
A3: Impurity profiling is a critical aspect of quality control in this compound production. Common process-related and product-related impurities include:
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Deletion Sequences: Resulting from incomplete coupling or deprotection steps.
-
Truncated Sequences: Caused by incomplete Fmoc deprotection.
-
Diastereomeric Impurities: Arising from racemization of amino acids during activation or coupling.
-
Adducts: Formation of adducts with scavengers used during cleavage from the resin.
-
Oxidation Products: The MMAE moiety can be susceptible to oxidation.
-
Residual Solvents and Reagents: Incomplete removal of solvents and reagents used in the synthesis and purification process.
Troubleshooting Guides
Problem 1: Low Crude Yield After Cleavage
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | * Increase coupling time and/or temperature. * Use a more efficient coupling reagent such as HATU or HCTU. * Perform a double coupling for difficult residues. * Monitor coupling completion with a ninhydrin (Kaiser) test. |
| Peptide Aggregation | * Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP). * Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding. * Incorporate backbone-protecting groups like Hmb or pseudoproline dipeptides in the linker if applicable. |
| Incomplete Cleavage from Resin | * Increase cleavage time. * Ensure the cleavage cocktail is fresh and has the correct composition. * Optimize the ratio of cleavage cocktail to resin. |
Problem 2: High Levels of Impurities in Crude Product
| Impurity Type | Potential Cause | Recommended Solution |
| Deletion Sequences | Incomplete amino acid coupling. | * Optimize coupling conditions (see Problem 1). * Ensure accurate dispensing of reagents at scale. |
| Truncated Sequences | Incomplete Fmoc deprotection. | * Increase deprotection time or use a stronger deprotection solution (e.g., with DBU). * Monitor Fmoc removal by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Racemization | Over-activation of the amino acid. | * Minimize pre-activation time. * Use an additive like HOBt or OxymaPure to suppress racemization. |
Problem 3: Difficulty in Preparative HPLC Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate column or mobile phase. | * Screen different C18 or C8 columns from various manufacturers. * Optimize the gradient slope and mobile phase modifiers (e.g., TFA, formic acid). |
| Peak Tailing | Column overloading or secondary interactions. | * Reduce the sample load. * Adjust the pH of the mobile phase. |
| Co-elution of Impurities | Similar hydrophobicity of impurities and the main product. | * Employ orthogonal purification methods like ion-exchange chromatography if applicable. * Optimize the selectivity of the reversed-phase method by changing the organic modifier or temperature. |
Data Presentation
Table 1: Representative Impact of Scale-Up on this compound Synthesis
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Manufacturing Scale (1 kg) |
| Crude Yield (%) | 85 | 70 | 60 |
| Purity by HPLC (%) | 90 | 80 | 75 |
| Coupling Time per Residue (min) | 60 | 90 | 120 |
| Deprotection Time (min) | 20 | 30 | 40 |
| Total Synthesis Time (hours) | 24 | 48 | 72 |
Note: The values in this table are illustrative and can vary significantly depending on the specific process, equipment, and linker chemistry used.
Experimental Protocols
Protocol 1: Scaled-Up Solid-Phase Synthesis of a Hydrophobic Peptide (e.g., Fmoc-Linker-MMAE)
This protocol outlines a general procedure for the solid-phase synthesis of a hydrophobic peptide on a larger scale. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling potent compounds like MMAE.
-
Resin Swelling:
-
Place the appropriate amount of Rink Amide resin (e.g., 1 kg, 0.4 mmol/g loading) in a suitable solid-phase peptide synthesizer reactor.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 L).
-
Swell the resin in DMF (10 L) for at least 2 hours with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (v/v) (10 L) to the resin.
-
Agitate for 20 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 L) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and an activating agent such as HCTU (3.9 equivalents) in DMF (8 L).
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using the ninhydrin test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.
-
Wash the resin with DMF (5 x 10 L).
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each amino acid in the sequence, including the final coupling of this compound.
-
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 10 L) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (10 L per 1 kg of resin) and agitate for 3-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude product.
-
Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol provides a starting point for developing a preparative HPLC method for this compound.
-
Column:
-
C18 reversed-phase column with a particle size of 5-10 µm (e.g., 50 mm x 250 mm).
-
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
Develop a suitable gradient based on analytical HPLC data. A typical starting gradient might be 30-70% B over 30 minutes.
-
-
Flow Rate:
-
Adjust the flow rate based on the column diameter (e.g., 50-100 mL/min for a 50 mm ID column).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with mobile phase A.
-
Perform a loading study to determine the maximum amount of crude material that can be loaded onto the column without significant loss of resolution.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualizations
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Fmoc-MMAE
Welcome to the technical support center for antibody-drug conjugates (ADCs) utilizing Fmoc-MMAE. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Fmoc protecting group used?
A1: this compound is a derivative of the potent antitubulin agent monomethyl auristatin E (MMAE), where the N-terminal amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for preventing the highly reactive amine of MMAE from undergoing undesired side reactions, such as self-conjugation or reacting with other components during the synthesis and purification of the ADC. The Fmoc group is typically removed (deprotection) under specific basic conditions to allow for the final conjugation step.
Q2: What is the typical target Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC?
A2: The optimal DAR for an MMAE-based ADC is generally considered to be around 4. This stoichiometry provides a balance between therapeutic efficacy and potential toxicity. Higher DAR values can lead to increased hydrophobicity, which may cause aggregation and faster clearance from circulation, while lower DAR values might result in reduced potency.
Q3: How can I accurately determine the DAR of my final ADC product?
A3: The DAR is most commonly determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). These methods separate ADC species with different numbers of conjugated drugs, allowing for the calculation of an average DAR based on the relative peak areas. Mass spectrometry can also be employed for precise mass determination of the conjugated antibody.
Troubleshooting Guide
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
You are consistently obtaining a DAR value significantly lower than the target of 4.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Verify the efficiency of your reducing agent (e.g., TCEP, DTT). Ensure the correct molar excess and incubation time are used to fully reduce the interchain disulfide bonds. Analyze the reduced antibody via SDS-PAGE under non-reducing conditions to confirm the presence of heavy and light chains. |
| Inefficient Fmoc Deprotection | The basic conditions for Fmoc removal may be suboptimal. Ensure the pH of the deprotection buffer (e.g., piperidine in DMF) is adequate. Optimize the reaction time and temperature to ensure complete removal of the Fmoc group before conjugation. |
| Suboptimal Conjugation pH | The conjugation of the maleimide group of the linker-drug to the antibody's free thiols is pH-dependent. The optimal pH is typically between 6.5 and 7.5. Operating outside this range can significantly decrease conjugation efficiency. Verify and adjust the pH of your reaction buffer. |
| Reagent Degradation | The maleimide group on the linker is susceptible to hydrolysis at pH values above 7.5. Prepare fresh solutions of the linker-drug immediately before use. Ensure that all reagents, especially the reducing agent and the this compound linker-drug, have not degraded due to improper storage. |
Issue 2: ADC Aggregation During or After Conjugation
You observe precipitation or aggregation of your ADC product, leading to low recovery and poor quality.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High DAR and Increased Hydrophobicity | MMAE is a hydrophobic molecule. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider reducing the molar excess of the this compound linker-drug during the conjugation reaction to target a lower average DAR. |
| Incorrect Buffer Conditions | The choice of buffer and excipients can influence ADC stability. Consider adding stabilizing excipients such as polysorbate 20 or sucrose to the formulation buffer to minimize aggregation. |
| Slow Removal of Unconjugated Drug | Unconjugated, hydrophobic linker-drug can associate with the ADC and promote aggregation. Ensure efficient removal of excess drug immediately after conjugation using techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC). |
Experimental Protocols & Workflows
General Workflow for ADC Synthesis with this compound
The following diagram outlines the key steps involved in the synthesis of an ADC using a cysteine-reactive linker with this compound.
Technical Support Center: Process Improvements for Consistent Batch-to-Batch Production of Fmoc-MMAE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Fmoc-MMAE. The following guides and FAQs address common issues encountered during production, offering solutions to ensure consistent batch-to-batch quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Fmoc protecting group used?
A1: this compound is a derivative of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality of MMAE. This protection allows for the controlled and specific conjugation of MMAE to a linker during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the precise construction of the final ADC.[1][2]
Q2: What are the critical handling and storage conditions for this compound?
A2: Due to its high cytotoxicity, this compound must be handled with extreme care in a controlled laboratory environment using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. For short-term storage (days to weeks), it is recommended to store this compound at 0-4°C. For long-term storage (months to years), it should be kept at -20°C under a nitrogen atmosphere to prevent degradation. It is important to note that this compound is unstable in solution, and therefore, solutions should be freshly prepared for each use.[3]
Q3: What are the most common causes of batch-to-batch inconsistency in this compound production?
A3: The most common causes of inconsistency include:
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Raw material quality: Variations in the purity of Fmoc-amino acids, solvents, and reagents can significantly impact the final product.[4]
-
Incomplete reactions: Incomplete Fmoc deprotection or amino acid coupling steps can lead to the formation of deletion sequences and other impurities.
-
Side reactions: The formation of byproducts such as aspartimides, racemized products, or diketopiperazines can vary between batches.[5]
-
Purification variability: Inconsistent purification protocol execution can lead to differences in the final purity profile.
Q4: How can I monitor the progress of the Fmoc deprotection and coupling reactions?
A4: The progress of Fmoc deprotection can be monitored qualitatively using a ninhydrin test (Kaiser test), which detects the presence of free primary amines on the resin.[6] A positive test (blue beads) indicates successful Fmoc removal. For quantitative analysis, the concentration of the dibenzofulvene-piperidine adduct released during deprotection can be measured spectrophotometrically. The completion of the coupling reaction can also be monitored using the ninhydrin test; a negative test (colorless or yellow beads) indicates that all free amines have been coupled. HPLC analysis of a small cleavage sample from the resin can also be used to monitor the progress of the synthesis.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
Lower than expected final product mass after cleavage and purification.
-
Low intensity of the desired product peak in the HPLC chromatogram of the crude product.
Possible Causes and Solutions:
| Root Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Fmoc Deprotection | Perform a Kaiser test after the deprotection step. Blue beads indicate incomplete removal of the Fmoc group. | Increase the deprotection time or use a stronger deprotection agent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[7] |
| Incomplete Coupling | Perform a Kaiser test after the coupling step. Blue beads indicate unreacted amines. | Increase the coupling time, use a more efficient coupling reagent such as HATU or HCTU, or double couple the amino acid.[8] |
| Steric Hindrance | The complex structure of MMAE can lead to sterically hindered coupling. | Use a coupling reagent known to be effective for hindered amino acids, such as HATU or COMU.[8][9] Consider longer coupling times or elevated temperatures. |
| Poor Resin Swelling | The resin may not be adequately swollen, limiting access of reagents to the reaction sites. | Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before starting the synthesis.[1][6] |
| Loss of Peptide from Resin | Premature cleavage of the peptide from the resin can occur, especially with acid-labile linkers. | Use a resin and linker combination that is stable to the synthesis conditions. Ensure that no acidic reagents are inadvertently introduced during the synthesis cycles. |
Issue 2: Poor Purity Profile of Crude this compound
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data showing the presence of side products with masses corresponding to deletions, modifications, or byproducts.
Possible Causes and Solutions:
| Side Reaction | Symptoms in Analysis | Mitigation Strategies |
| Aspartimide Formation | Appearance of satellite peaks around the main product peak in HPLC. Mass spec may show a dehydrated product. | Use a hindered protecting group for aspartic acid if present in the linker. Add 0.1 M HOBt to the piperidine deprotection solution.[10] Use a weaker base like piperazine for deprotection. |
| Racemization | Peak broadening or shoulder peaks in chiral HPLC analysis. | Use a hindered base like N,N-Diisopropylethylamine (DIPEA) for activation. Add a racemization suppressant like HOBt or Oxyma to the coupling reaction.[11] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, leading to chain termination. More prevalent with Proline in the first two positions. | If applicable to the linker synthesis, use 2-chlorotrityl chloride resin which sterically hinders this side reaction.[12] |
| Guanidinylation | Mass spec shows an adduct on the N-terminus corresponding to the coupling reagent. | Avoid using a large excess of uronium/aminium-based coupling reagents like HATU or HBTU.[8] |
| Aggregation | Incomplete coupling and deprotection, leading to deletion sequences. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO. Use sonication or microwave-assisted synthesis to disrupt aggregation. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (General Workflow)
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide linker followed by conjugation to MMAE.
Materials:
-
Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids.
-
MMAE.
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing solvent: DMF.
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Precipitation solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).[2]
-
Perform a Kaiser test to confirm the presence of free amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the activation base (DIPEA, 6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, recouple the amino acid.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the linker sequence.
-
MMAE Conjugation:
-
After the final Fmoc deprotection of the linker, couple MMAE to the free amine. Due to the steric hindrance of MMAE, extended coupling times or the use of specialized coupling reagents may be necessary.
-
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.[10]
-
-
Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Analytical HPLC for Purity Assessment of this compound
Instrumentation and Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Note: These are general conditions and should be optimized for your specific product and system.
Visualizing Workflows and Pathways
Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Troubleshooting Logic for Low Purity
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Unveiling the Cytotoxic Potency: A Comparative Analysis of Fmoc-MMAE and Free MMAE
In the landscape of antibody-drug conjugate (ADC) development, the potency of the cytotoxic payload is a critical determinant of therapeutic efficacy. Monomethyl auristatin E (MMAE) stands out as a powerful antimitotic agent, widely employed as a payload in ADCs.[1][][3] This guide provides a comparative analysis of the cytotoxicity of free MMAE and its N-fluorenylmethyloxycarbonyl (Fmoc) protected form, Fmoc-MMAE, offering researchers, scientists, and drug development professionals a clear perspective on their respective roles and activities.
While a direct cytotoxic comparison is unconventional due to their distinct applications, this guide will elucidate the potent activity of free MMAE and the strategic inactivation conferred by the Fmoc protecting group on this compound.
The Chemical Distinction and Its Functional Implications
This compound is a derivative of MMAE where the N-terminal secondary amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[4] This chemical modification is not trivial; it is a strategic step in the synthesis of peptide-drug linkers for ADCs. The Fmoc group serves as a temporary shield, preventing the highly reactive amine of MMAE from engaging in unintended side reactions during the intricate process of ADC construction. Consequently, this compound is considered a precursor molecule, designed to be chemically stable and biologically inert until the Fmoc group is cleaved to liberate the active MMAE payload.
Free MMAE, in contrast, is the unprotected, pharmacologically active form of the molecule. Its potent cytotoxicity is harnessed to kill cancer cells once delivered to the target site by the monoclonal antibody component of an ADC.[1][]
Cytotoxicity Profile of Free MMAE
Free MMAE exhibits exceptionally high cytotoxicity against a broad range of cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range.[5][6][7][8] This high potency is a key attribute that makes it an effective payload for ADCs. The cytotoxic activity of MMAE is concentration-dependent, leading to a significant reduction in cell viability even at very low concentrations.[5][9]
The table below summarizes the reported IC50 values for free MMAE in various human cancer cell lines, showcasing its potent and broad-spectrum anticancer activity.
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[5] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[5] |
| RAMOS | Burkitt's Lymphoma | 0.12[6] |
| SKBR3 | Breast Cancer | 0.09[6] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[7][8] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[7][8] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[7][8] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[7][8] |
| DX3puroβ6 | Melanoma | 0.058 ± 0.003[10] |
| BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6[10] |
| MIA PaCa-2 | Pancreatic Cancer | >250[10] |
Mechanism of Action: Disruption of Microtubule Dynamics
The potent cytotoxicity of free MMAE stems from its ability to disrupt microtubule dynamics, a process crucial for cell division.[5][11] MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]
Caption: Mechanism of action of free MMAE, leading to apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxicity of free MMAE is typically evaluated using in vitro cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][9][12] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free MMAE
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of free MMAE in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MMAE. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Caption: Workflow of a typical MTT assay for cytotoxicity assessment.
Conclusion: Distinct Roles in ADC Development
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Fmoc-MMAE and MMAF as ADC payloads
A Comparative Analysis of Fmoc-MMAE and MMAF as Antibody-Drug Conjugate (ADC) Payloads
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The choice of payload is critical to the ADC's efficacy and safety profile.
Among the most successful and widely used payloads are the auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1][2][4] These synthetic analogs of the natural product dolastatin 10 are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[4][5][6] this compound is a derivative of MMAE that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is utilized during the synthesis and purification of ADC linker-payload components.[7][]
This guide provides a detailed comparative analysis of MMAE and MMAF, focusing on their structural differences, mechanisms of action, preclinical and clinical performance, and the strategic considerations for their use in ADC development.
Chemical Structure and Properties
MMAE and MMAF share a core pentapeptide structure derived from dolastatin 10 but differ critically at the C-terminus.[1][4] MMAE is an uncharged molecule, whereas MMAF possesses a C-terminal phenylalanine, which introduces a negatively charged carboxylic acid group at physiological pH.[2] This single modification significantly alters the physicochemical properties of the molecule, particularly its membrane permeability.[1][4][]
This compound is a synthetically useful form of MMAE where the N-terminal secondary amine is protected by an Fmoc group.[] This protection allows for precise chemical manipulations and conjugation strategies, particularly in solid-phase peptide synthesis, before its removal to yield the final active payload conjugate.[]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | MMAE (Vedotin) | MMAF (Mafodotin) |
| Chemical Formula | C₅₈H₇₇N₅O₉ | C₃₉H₆₇N₅O₇[6] | C₃₉H₆₅N₅O₈[10] |
| Molecular Weight | 996.28 g/mol | 717.98 g/mol [6] | 731.96 g/mol [10] |
| Key Structural Feature | Fmoc protecting group at N-terminus[] | Uncharged C-terminus[2] | Charged C-terminal phenylalanine[2][] |
| Solubility | Soluble in DMSO | Soluble in DMSO (up to 20 mM)[6] | Soluble in DMSO (up to 20 mM)[11] |
| Membrane Permeability | N/A (Prodrug form) | High / Permeable[4][12] | Low / Impermeable[1][4][] |
Mechanism of Action
Both MMAE and MMAF exert their cytotoxic effects by the same fundamental mechanism: inhibition of tubulin polymerization.[1][5][][10]
-
ADC Internalization : The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.[3][]
-
Lysosomal Trafficking : The ADC-antigen complex is trafficked to the lysosome.
-
Payload Release : Inside the lysosome, the linker is cleaved by lysosomal proteases (e.g., cathepsin B for a valine-citrulline linker), releasing the active MMAE or MMAF payload into the cytoplasm.[5][][] For ADCs with non-cleavable linkers, lysosomal degradation of the antibody itself releases the payload still attached to the linker and a single amino acid.[15]
-
Tubulin Inhibition : The released payload binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics and prevents the formation of the mitotic spindle, which is essential for cell division.[1][6][]
-
Cell Cycle Arrest and Apoptosis : The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[15][16]
Comparative Performance Analysis
The structural difference between MMAE and MMAF drives significant variations in their biological activity, efficacy, and toxicity profiles.
Potency and Bystander Effect
A key differentiator is membrane permeability. The uncharged nature of MMAE allows it to readily diffuse across cell membranes. Once released into a target cell, it can exit and kill adjacent, antigen-negative tumor cells. This phenomenon, known as the bystander effect , is highly advantageous for treating tumors with heterogeneous antigen expression.[12][17]
In contrast, the charged C-terminus of MMAF makes it significantly less membrane-permeable.[1][4][12] This property confines the payload within the target cell, preventing a significant bystander effect.[12][18] While this limits its utility in heterogeneous tumors, it can reduce off-target toxicities by preventing the payload from leaking into the surrounding healthy tissue.[]
Table 2: In Vitro Cytotoxicity Data
| Payload | Cell Line | IC₅₀ Value | Key Finding | Reference |
| MMAE | Karpas 299 | 0.23 nM | Highly potent as a free drug. | [12] |
| MMAF | Karpas 299 | 1.8 nM | Less potent than MMAE as a free drug, consistent with lower permeability. | [12] |
| cAC10-vcMMAE | Karpas 299 | Potent | ADC demonstrates high cytotoxicity. | [12] |
| cAC10-vcMMAF | Karpas 299 | Potent | ADC demonstrates high cytotoxicity, similar to MMAE version in vitro. | [12] |
Note: IC₅₀ values can vary significantly between different cell lines and assay conditions.
Pharmacokinetics and Toxicity
The physicochemical properties of the payloads also influence their pharmacokinetic (PK) and toxicity profiles. The lipophilicity and membrane permeability of MMAE can contribute to off-target toxicities, with peripheral neuropathy and neutropenia being commonly reported adverse events.[15][17]
MMAF, being less permeable, is often associated with a different toxicity profile. When used with non-cleavable linkers, the resulting charged metabolite (cys-mc-MMAF) is retained within cells, which can lead to toxicities in normal cells that may take up the ADC through non-specific mechanisms.[15] Ocular toxicity and thrombocytopenia have been noted with some MMAF-based ADCs.[15]
Furthermore, studies have shown that MMAE exhibits significant species-dependent partitioning into red blood cells (RBCs), with much higher partitioning in mice compared to humans.[20][21] This highlights the importance of careful PK modeling when translating preclinical data to clinical studies.
Table 3: Common Preclinical and Clinical Toxicities
| Payload | Associated Toxicities | Rationale |
| MMAE | Peripheral neuropathy, Neutropenia[15] | High membrane permeability can lead to diffusion into and toxicity in healthy neuronal and hematopoietic cells.[17] |
| MMAF | Ocular toxicities, Thrombocytopenia[15] | Often used with stable linkers; toxicity may be mediated by charged metabolites accumulating in specific cell types.[15] |
Approved ADCs and Clinical Applications
Both MMAE and MMAF have been successfully incorporated into multiple FDA-approved ADCs, demonstrating their clinical utility. The choice of payload often aligns with the biology of the target indication.
Table 4: Selected FDA-Approved ADCs with MMAE or MMAF Payloads
| ADC Name (Brand) | Payload | Target Antigen | Indication(s) |
| Brentuximab vedotin (Adcetris®) | MMAE | CD30 | Hodgkin lymphoma, anaplastic large cell lymphoma[1][22] |
| Enfortumab vedotin (Padcev®) | MMAE | Nectin-4 | Urothelial cancer[2] |
| Polatuzumab vedotin (Polivy®) | MMAE | CD79b | Diffuse large B-cell lymphoma[2] |
| Tisotumab vedotin (Tivdak®) | MMAE | Tissue Factor | Cervical cancer[2] |
| Belantamab mafodotin (Blenrep®) | MMAF | BCMA | Multiple myeloma[2][] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed target cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., cAC10-vcMMAE, cAC10-vcMMAF) and a non-binding control ADC in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the wells. Include wells with untreated cells (vehicle control) and no cells (background control).
-
Incubation: Incubate the plate for 96 hours at 37°C, 5% CO₂.[12][23]
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and plot the results as percent viability versus log[ADC concentration]. Calculate the IC₅₀ value using a non-linear regression curve fit.
-
In Vivo Bystander Killing Assay
This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells in a mixed tumor model.
-
Methodology (Admixed Xenograft Model):
-
Cell Preparation: Prepare a suspension of antigen-positive (e.g., CD30+) and antigen-negative (e.g., CD30-) cancer cells. For a robust model, mix the cells at a defined ratio (e.g., 1:1 or 1:3).[12]
-
Tumor Implantation: Subcutaneously implant the mixed cell suspension (e.g., 10 million total cells in Matrigel) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[12][23] Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
ADC Dosing: Randomize mice into treatment groups (n=5-8 per group):
-
Vehicle Control (e.g., PBS)
-
Targeting ADC with permeable payload (e.g., cAC10-vcMMAE)
-
Targeting ADC with impermeable payload (e.g., cAC10-vcMMAF)
-
Non-binding control ADC (e.g., IgG-vcMMAE)
-
-
Administer the ADCs at a specified dose (e.g., 3 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][23]
-
Efficacy Assessment: Continue to monitor tumor volumes and body weights for the duration of the study (e.g., 30-60 days).
-
Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry (IHC) to visualize and quantify the remaining antigen-positive and antigen-negative cells.[12] A significant reduction in both cell populations in the MMAE-treated group compared to the MMAF-treated group indicates a strong bystander effect.
-
Conclusion and Strategic Considerations
MMAE and MMAF are both highly effective ADC payloads that have been clinically validated. The choice between them is a strategic decision that depends heavily on the characteristics of the target antigen and the tumor microenvironment.
-
Choose MMAE when targeting tumors with heterogeneous or low antigen expression . Its potent bystander effect can eradicate antigen-negative cancer cells in the vicinity of target cells, leading to a more profound and durable anti-tumor response.
-
Choose MMAF for tumors with high and uniform antigen expression . Its limited membrane permeability confines the cytotoxic effect to the target cells, which can potentially widen the therapeutic window by reducing off-target toxicities. This makes it a suitable choice when bystander killing is not required or when minimizing systemic exposure is a primary concern.
Ultimately, the optimal payload selection requires careful preclinical evaluation, including in vitro cytotoxicity studies, bystander effect assays, and in vivo efficacy and toxicology studies in relevant models. By understanding the distinct properties of MMAE and MMAF, drug developers can better tailor their ADC design to achieve maximal therapeutic benefit for cancer patients.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemexpress.com [chemexpress.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 10. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 11. adcreview.com [adcreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Confirming Successful Fmoc-MMAE Conjugation: A Comparative Guide to Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of the N-terminus fluorenylmethyloxycarbonyl (Fmoc) protecting group to monomethyl auristatin E (MMAE), a potent cytotoxic agent, is a critical step in the synthesis of antibody-drug conjugate (ADC) payloads and other targeted drug delivery systems. Rigorous analytical characterization is imperative to ensure the identity, purity, and stability of the resulting Fmoc-MMAE conjugate. This guide provides a comparative overview of the key analytical techniques used for this purpose, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.
Primary Characterization Techniques
The confirmation of a successful this compound conjugation relies on a suite of orthogonal analytical methods. The most common and powerful techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and integrity of the conjugate.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the direct confirmation of the molecular weight of the this compound conjugate, providing unequivocal evidence of a successful reaction.
Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Electrospray Ionization (ESI-MS) | Precise molecular weight of the conjugate.[1] | High sensitivity, suitable for a wide range of molecules. | Can be sensitive to salt contamination. | Routine confirmation of product identity and purity. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Molecular weight confirmation, often used for larger molecules and conjugates.[2] | Tolerant of complex mixtures and salts, rapid analysis. | Lower resolution compared to ESI-MS for smaller molecules. | Analysis of peptide-drug conjugates and larger constructs.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification, stability analysis, and structural fragmentation patterns.[3][4] | High sensitivity and selectivity, provides structural information. | More complex instrumentation and data analysis. | Pharmacokinetic studies and identification of metabolites.[3] |
Experimental Protocol: ESI-MS of this compound
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an ESI-MS instrument, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: ~3-4 kV.
-
Cone Voltage: ~20-40 V.
-
Source Temperature: ~100-150 °C.
-
Desolvation Temperature: ~250-350 °C.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound (C55H79N5O9, theoretical [M+H]+ ≈ 958.59 g/mol ).
-
-
Data Analysis: Analyze the resulting spectrum for the presence of the protonated molecular ion ([M+H]+) and other adducts (e.g., [M+Na]+). The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the this compound conjugate and for separating it from starting materials and byproducts.
Comparison of HPLC Methods
| Method | Principle | Information Provided | Typical Application |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, quantification, and separation of reactants and products.[2][5] | The most common method for routine purity checks of this compound.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Determination of drug-to-antibody ratio (DAR) in ADCs.[6] | Characterization of antibody-drug conjugates containing this compound. |
Experimental Protocol: RP-HPLC of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of this compound from potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm (for the Fmoc group and any aromatic residues).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Data Analysis: Successful conjugation is indicated by the appearance of a new, major peak corresponding to this compound with a longer retention time than the unconjugated MMAE, due to the increased hydrophobicity from the Fmoc group. Purity is determined by the relative area of the product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the covalent attachment of the Fmoc group to the MMAE molecule and providing insights into the conformation of the conjugate.[7][8][9]
Comparison of NMR Experiments
| Experiment | Information Provided |
| ¹H NMR | Provides information on the proton environment, confirming the presence of both Fmoc and MMAE specific protons. |
| ¹³C NMR | Shows the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons, allowing for unambiguous assignment of the chemical structure and confirmation of the conjugation site. |
| 2D ROESY/NOESY | Provides information on the spatial proximity of protons, useful for conformational analysis of the conjugate.[7][8] |
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent such as DMSO-d6 or CDCl3.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Analysis: The resulting spectrum should show characteristic peaks for both the Fmoc group (aromatic protons typically between 7.3-7.9 ppm) and the MMAE moiety. The integration of these peaks should correspond to the expected proton ratios in the this compound structure.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for confirming successful this compound conjugation.
Caption: General workflow for synthesis and characterization of this compound.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Auristatin Derivatives: Benchmarking Fmoc-MMAE
In the landscape of antibody-drug conjugates (ADCs), auristatin derivatives stand out as a potent class of cytotoxic payloads. Their ability to inhibit tubulin polymerization at nanomolar concentrations makes them highly effective in eradicating cancer cells. This guide provides a comparative analysis of key auristatin derivatives, with a special focus on the role of Fluorenylmethyloxycarbonyl-Monomethyl Auristatin E (Fmoc-MMAE) in relation to its widely used counterparts, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Auristatins
Auristatins are synthetic analogues of the natural product dolastatin 10, a pentapeptide isolated from the sea hare Dolabella auricularia. These compounds exert their cytotoxic effects by binding to tubulin, a key component of microtubules, thereby disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis. Due to their high potency, auristatins are often too toxic for systemic administration as standalone agents. However, when conjugated to monoclonal antibodies (mAbs) that target tumor-specific antigens, they can be delivered selectively to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.
The Role of this compound
This compound is a derivative of MMAE where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial in the solid-phase synthesis of peptides and in the controlled assembly of MMAE-containing linkers for ADC development. The Fmoc group prevents unwanted reactions at the N-terminus during the chemical synthesis and is typically removed in the final stages of ADC production to yield the active MMAE payload. Therefore, this compound is best understood as a key synthetic intermediate rather than an active cytotoxic agent intended for direct therapeutic use. Its cytotoxic activity is generally not characterized, as it is the deprotected form, MMAE, that is the active drug.
Comparative Cytotoxicity of Auristatin Derivatives
The most clinically relevant auristatin derivatives are MMAE and MMAF. Their subtle structural differences have a significant impact on their physicochemical properties and biological activity.
Key Differences:
-
MMAE (Monomethyl Auristatin E): Features a C-terminal ethylamine. This modification renders the molecule more cell-permeable, contributing to its high potency and a pronounced "bystander effect." The bystander effect allows MMAE, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells.
-
MMAF (Monomethyl Auristatin F): Possesses a C-terminal phenylalanine, which imparts a negative charge at physiological pH. This reduces its cell permeability compared to MMAE, resulting in attenuated potency as a free drug and a diminished bystander effect. However, when conjugated to an antibody, MMAF can be as effective as MMAE in killing target cells, with the potential for reduced off-target toxicity due to its limited ability to diffuse out of the target cell.
The following table summarizes the in vitro cytotoxicity (IC50) of MMAE and MMAF in various cancer cell lines.
| Cell Line | Cancer Type | MMAE IC50 (nM) | MMAF IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 0.7 | 7.1 | |
| Karpas 299 | Anaplastic Large Cell Lymphoma | ~1 | >1000 | |
| MDA-MB-468 | Breast Cancer | ~1.4 (1 ng/mL) | Not Reported | |
| MDA-MB-453 | Breast Cancer | >14 (10 ng/mL) | Not Reported | |
| SKOV3 | Ovarian Cancer | ~1 | ~2000 | |
| SKBR3 | Breast Cancer | 3.27 | Not Reported | |
| HEK293 | Kidney | 4.24 | Not Reported |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of auristatin derivatives on cancer cell lines.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the auristatin derivatives (e.g., MMAE, MMAF) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
Synthesis of this compound (Conceptual Outline)
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The following is a generalized workflow.
Unveiling the Bystander Effect: A Comparative Analysis of Fmoc-MMAE ADC Payloads
For researchers, scientists, and drug development professionals, the efficacy of an Antibody-Drug Conjugate (ADC) extends beyond its direct cytotoxicity to targeted cancer cells. The "bystander effect," a phenomenon where the ADC's cytotoxic payload diffuses from the target cell to kill neighboring, antigen-negative tumor cells, is a critical attribute that can significantly enhance therapeutic potency, especially in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by Monomethyl Auristatin E (MMAE), often synthesized using its protected form Fmoc-MMAE, against other common ADC payloads. The information presented is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
The bystander killing capability of an ADC is largely dictated by the physicochemical properties of its payload and the nature of the linker connecting it to the antibody.[1][2] Payloads with good membrane permeability, typically small, neutral, and lipophilic molecules, are more likely to diffuse across cell membranes and exert a bystander effect.[1][3] The use of a cleavable linker, which releases the payload in its free, active form within the tumor microenvironment, is also a prerequisite for efficient bystander killing.[2][4]
Mechanism of the Bystander Effect
The general mechanism of the ADC bystander effect is a multi-step process. First, the ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[] If the payload possesses the requisite properties, it can then diffuse out of the target cell and into adjacent cells, regardless of their antigen expression status, where it can then exert its cytotoxic activity.[2]
Comparative Analysis of ADC Payloads
The choice of payload is a critical determinant of an ADC's bystander activity. Here, we compare MMAE with other commonly used payloads.
Monomethyl Auristatin E (MMAE)
MMAE, a potent tubulin inhibitor, is a synthetic analog of dolastatin 10.[7] It is a hydrophobic molecule, which allows it to readily cross cell membranes.[3] When coupled with a cleavable linker, such as the valine-citrulline (vc) linker, MMAE is efficiently released inside the target cell and can diffuse into neighboring cells, leading to a robust bystander effect.[8][9] Several clinically approved ADCs, including Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin), utilize the MMAE payload and have demonstrated significant bystander killing.[2][7]
Monomethyl Auristatin F (MMAF)
MMAF is a structurally similar auristatin derivative to MMAE, but with the addition of a charged C-terminal phenylalanine residue.[7] This charge significantly reduces its membrane permeability, thereby limiting its ability to induce a bystander effect.[3][10] Consequently, MMAF-based ADCs are generally considered to have a minimal bystander effect and their efficacy is largely restricted to antigen-positive cells.[3]
Maytansinoid Derivatives (DM1 and DM4)
Maytansinoids, such as DM1 and DM4, are also potent tubulin inhibitors.[1] Similar to the auristatins, their ability to induce a bystander effect is dependent on the linker. When used with a non-cleavable linker, as in Kadcyla® (trastuzumab emtansine or T-DM1), the payload is released as a lysine-linker-DM1 complex, which is charged and membrane-impermeable, thus preventing a bystander effect.[5] However, when coupled with a cleavable linker, DM4 can be released in a form that is capable of diffusing across cell membranes and inducing bystander killing.[5]
Pyrrolobenzodiazepines (PBDs)
PBDs are a class of DNA-damaging agents that are significantly more potent than auristatins and maytansinoids.[11] Their ability to cross-link DNA makes them effective at killing both dividing and non-dividing cells. PBD dimers are lipophilic and can readily diffuse across cell membranes, leading to a potent bystander effect.[12]
Camptothecin Analogs (SN-38 and DXd)
SN-38, the active metabolite of irinotecan, and its derivative, DXd (deruxtecan), are potent topoisomerase I inhibitors.[2][13] These payloads, when used in ADCs like Trodelvy® (sacituzumab govitecan) and Enhertu® (trastuzumab deruxtecan), are linked via cleavable linkers and exhibit a significant bystander effect due to their membrane permeability.[1][13]
Quantitative Comparison of Bystander Effect
The following table summarizes the key properties and bystander effect potential of various ADC payloads.
| Payload | Mechanism of Action | Linker Type | Membrane Permeability | Bystander Effect |
| MMAE | Tubulin Inhibitor | Cleavable (e.g., vc) | High | Strong [3][8] |
| MMAF | Tubulin Inhibitor | Cleavable (e.g., vc) | Low | Minimal [3][10] |
| DM1 | Tubulin Inhibitor | Non-cleavable | Low (as metabolite) | Minimal [5] |
| DM4 | Tubulin Inhibitor | Cleavable | Moderate | Moderate [5] |
| PBD Dimer | DNA Cross-linking | Cleavable | High | Strong [12] |
| SN-38 | Topoisomerase I Inhibitor | Cleavable | High | Strong [13] |
| DXd | Topoisomerase I Inhibitor | Cleavable | High | Strong [1] |
Experimental Protocols for Assessing Bystander Effect
The bystander effect of an ADC can be evaluated using several in vitro and in vivo experimental models.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.
Detailed Protocol:
-
Cell Seeding: Co-seed a mixture of antigen-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and antigen-negative, fluorescently labeled (e.g., GFP-MCF7) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[8]
-
ADC Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the ADC. Include a non-targeting ADC as a negative control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.
-
Viability Analysis: Assess the viability of the antigen-negative (fluorescent) cell population using methods such as flow cytometry, high-content imaging, or a fluorescence-based viability assay.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of the targeted ADC, compared to the non-targeting control, indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the extracellular medium and can kill cells in a separate culture.
Detailed Protocol:
-
Prepare Conditioned Medium: Culture antigen-positive cells and treat them with a high concentration of the ADC for 24-48 hours.
-
Collect Medium: Collect the culture supernatant, which now contains any released payload. It is advisable to centrifuge and/or filter the medium to remove any detached cells.
-
Treat Bystander Cells: Add the conditioned medium to a separate culture of antigen-negative cells.
-
Incubate and Analyze: Incubate the antigen-negative cells with the conditioned medium for 48-72 hours and then assess their viability.
-
Data Interpretation: A reduction in the viability of the antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells indicates that a membrane-permeable payload was released and is responsible for the bystander killing.[9]
Conclusion
The bystander effect is a crucial attribute of ADCs that can significantly enhance their anti-tumor activity, particularly in the context of heterogeneous tumors. The choice of payload and linker are the most critical factors in designing an ADC with potent bystander killing capabilities. MMAE, a hydrophobic and membrane-permeable tubulin inhibitor, when combined with a cleavable linker, demonstrates a robust bystander effect. This contrasts with payloads like MMAF and those attached to non-cleavable linkers, which exhibit minimal to no bystander activity. DNA-damaging agents like PBDs and topoisomerase I inhibitors such as SN-38 and DXd also induce a strong bystander effect. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the bystander potential of different ADC constructs, enabling the development of more effective cancer therapeutics.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. dovepress.com [dovepress.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Fmoc-MMAE ADCs vs. Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, defined as the ratio between its toxic and therapeutic doses. A wider therapeutic index suggests a greater margin of safety for the patient. In oncology, the quest for therapies with an improved therapeutic index is paramount. This guide provides a comparative evaluation of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing a Fluorenylmethyloxycarbonyl chloride (Fmoc) protected Monomethyl auristatin E (MMAE) payload against traditional chemotherapy agents, with a focus on their application in breast cancer.
Executive Summary
Antibody-Drug Conjugates represent a strategic approach to cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic exposure and associated toxicities. This targeted delivery mechanism is hypothesized to result in a significantly wider therapeutic index compared to traditional chemotherapy, which non-discriminately affects all rapidly dividing cells. This guide synthesizes preclinical data to compare the in vitro cytotoxicity and in vivo efficacy and toxicity of an MMAE-based ADC with the conventional chemotherapeutic agent, doxorubicin.
Data Presentation: Quantitative Comparison
The following tables summarize the preclinical data comparing an MMAE-ADC with doxorubicin in breast cancer models. It is important to note that the data has been compiled from multiple sources and direct head-to-head comparative studies providing all these metrics in a single model are limited.
| Compound | Cell Line | Assay | IC50 | Source |
| MMAE | MDA-MB-468 (TNBC) | MTT Assay (72h) | ~3.27 nM | [1] |
| SK-BR-3 (HER2+) | MTT Assay (72h) | ~4.24 nM | [1] | |
| Doxorubicin | MDA-MB-231 (TNBC) | MTT Assay | 1.5 µM | [2] |
| MDA-MB-468 (TNBC) | MTT Assay | 0.35 µM | [2] | |
| MCF-10A (Non-cancerous) | MTT Assay | 0.24 µM | [2] |
Table 1: In Vitro Cytotoxicity (IC50) Comparison. TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive.
| Compound | Animal Model | Metric | Value | Source |
| Trastuzumab-vc-MMAE (ADC) | Nude mice with HER2+ xenografts | Efficacy | Significant tumor regression at 5 mg/kg | [3] |
| SCID mice with CD30+ xenografts | MTD | ~1.8 mg/kg (for DAR4) | ||
| Doxorubicin | Murine mammary cancer model | Efficacy | Tumor growth inhibition | |
| Mice | Toxicity | Cardiotoxicity observed |
Table 2: In Vivo Efficacy and Toxicity Comparison. MTD: Maximum Tolerated Dose; DAR: Drug-to-Antibody Ratio.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the Fmoc-MMAE ADC or traditional chemotherapy drug and incubated for a further 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Efficacy and Toxicity in Xenograft Models
-
Tumor Implantation: Human breast cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The this compound ADC or traditional chemotherapy is administered to the treatment groups, typically via intravenous or intraperitoneal injection, at predetermined doses and schedules. The control group receives a vehicle control.
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Animal body weight is also monitored as a general indicator of toxicity.
-
Toxicity Assessment (Maximum Tolerated Dose - MTD): For MTD studies, animals are administered escalating doses of the compound. The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other severe signs of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated and survival curves are generated. At the end of the study, tumors and major organs may be harvested for histological analysis.
Pharmacokinetic Analysis
-
Drug Administration: A single dose of the this compound ADC or traditional chemotherapy is administered to animals (typically rats or mice).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the ADC (total antibody and conjugated drug) and the free payload (MMAE) or the chemotherapy drug in the plasma is quantified using methods such as ELISA (for the antibody components) and LC-MS/MS (for the small molecule components).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined from the concentration-time data.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of Action for MMAE-ADC and Doxorubicin.
Experimental Workflows
Caption: Standard workflows for preclinical evaluation.
Discussion
The data presented suggests that while MMAE is significantly more potent in vitro than doxorubicin, with IC50 values in the nanomolar versus micromolar range, the true advantage of an this compound ADC lies in its targeted delivery. This specificity is designed to increase the concentration of the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues.
The in vivo data, although not from a single comparative study, supports the hypothesis of an improved therapeutic index for ADCs. MMAE-ADCs have demonstrated significant tumor regression at doses that are tolerated in preclinical models. In contrast, traditional chemotherapy agents like doxorubicin are associated with well-documented systemic toxicities, such as cardiotoxicity, which can be dose-limiting.
The promise of a wider therapeutic index for ADCs is a primary driver of their development. By concentrating the cytotoxic effect on cancer cells, ADCs have the potential to achieve greater efficacy with a more manageable safety profile compared to the systemic administration of untargeted chemotherapy. However, it is crucial to acknowledge that ADCs are not without their own set of toxicities, which are often related to the payload and can include neutropenia, neuropathy, and thrombocytopenia. The choice of the target antigen, the stability of the linker, and the drug-to-antibody ratio are all critical parameters that influence the therapeutic index of an ADC.
Conclusion
The evaluation of preclinical data indicates that this compound ADCs hold the potential for a superior therapeutic index compared to traditional chemotherapy. This advantage stems from the targeted delivery of a highly potent cytotoxic agent, leading to enhanced anti-tumor efficacy at well-tolerated doses. While the compiled data provides a strong rationale for the continued development of ADCs, further head-to-head preclinical and clinical studies are essential to definitively quantify the therapeutic index of specific this compound ADCs against standard-of-care chemotherapy regimens in various cancer types. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative assessments.
References
- 1. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab potentiates doxorubicin-induced cardiotoxicity via activating the NLRP3 inflammasome in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-MMAE: A Guide for Laboratory Professionals
The safe and compliant disposal of Fmoc-Monomethyl Auristatin E (Fmoc-MMAE) is critical due to its high cytotoxicity. As a potent antimitotic agent used in the development of Antibody-Drug Conjugates (ADCs), all associated waste must be handled as hazardous cytotoxic material.[1][2] This guide provides essential procedural information for researchers and laboratory personnel to manage this compound waste streams effectively, ensuring personnel safety and regulatory compliance.
Core Principle: Segregation and Containment
The primary principle for managing this compound waste is immediate segregation and containment at the point of generation. Under no circumstances should this waste be mixed with non-hazardous or general laboratory waste.[3] It must not be disposed of down the drain or in household garbage.[4] All waste streams containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as cytotoxic hazardous waste.
**Waste Characterization
A typical this compound waste stream, particularly after a deprotection reaction, will contain several components. Understanding these components is crucial for proper labeling and disposal.
| Component | Chemical Nature | Hazard Profile |
| MMAE | A highly potent cytotoxic agent and tubulin inhibitor.[5][6] It is a synthetic analog of dolastatin 10 and is stable in various biological matrices.[5] | Acutely toxic, potential mutagen, teratogen.[7][8] |
| Fmoc Protecting Group | Fluorenylmethyloxycarbonyl is a base-labile protecting group. | Non-cytotoxic, but its byproducts must be managed. |
| Piperidine | A secondary amine, commonly used as a 20% solution in DMF to remove the Fmoc group.[9] | Corrosive, flammable, toxic base. |
| Dibenzofulvene (DBF) | A reactive byproduct formed during the base-mediated cleavage of the Fmoc group. It is typically scavenged by excess piperidine to form a stable DBF-piperidine adduct.[9][10] | Reactive intermediate. The adduct is less reactive but still hazardous. |
| Solvents (e.g., DMF) | N,N-Dimethylformamide is a common polar aprotic solvent used in peptide synthesis. | Reproductive hazard, irritant. |
**Step-by-Step Disposal Protocol
The following protocol outlines the immediate steps for handling and disposing of waste generated from experiments involving this compound. No chemical pretreatment or neutralization by laboratory personnel is recommended due to the high toxicity of MMAE. The entire waste stream should be contained and disposed of via a licensed hazardous waste contractor.
1. Waste Collection and Segregation:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, piperidine, DMF, and byproducts in a dedicated, leak-proof, and shatter-proof container.
-
The container must be clearly labeled as "Hazardous Cytotoxic Waste: Contains this compound" and list all major chemical components (e.g., Piperidine, DMF).
-
Keep the waste container sealed when not in use and store it in a designated, secure secondary containment area away from incompatible materials.
-
-
Solid Waste:
-
Sharps: All contaminated needles, syringes, scalpels, and glass vials must be placed directly into a designated puncture-proof sharps container for cytotoxic waste (often purple or clearly marked with a cytotoxic symbol).[7][9]
-
Non-Sharps Solids: All contaminated PPE (gloves, gowns), bench paper, pipette tips, and other labware must be collected in a dedicated, leak-proof plastic bag or container clearly labeled as "Hazardous Cytotoxic Waste."[7]
-
2. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill using an inert absorbent material (e.g., polypads, vermiculite).[11]
-
Carefully collect the absorbent material and any contaminated debris, placing it into the designated solid cytotoxic waste container.
-
Decontaminate the spill area thoroughly with an appropriate cleaning agent (e.g., 70% ethanol followed by soap and water), and dispose of all cleaning materials as solid cytotoxic waste.[5][11]
3. Final Disposal:
-
All segregated and labeled waste containers (liquid, sharps, and solids) must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the packaging, labeling, and pickup of cytotoxic waste.[4] Do not attempt to transport the waste off-site yourself.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 2. EP2181983A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unsw.edu.au [unsw.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Fmoc-MMAE
For researchers and scientists engaged in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), the safe handling of potent cytotoxic compounds is paramount. Fmoc-MMAE (Fluorenylmethyloxycarbonyl-monomethyl auristatin E), a key component in this field, is a highly cytotoxic agent that requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound.
Monomethyl auristatin E (MMAE), the active payload of this compound, is classified as a substance that is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[4][5] It can also cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Therefore, adherence to strict handling procedures is crucial.
Personal Protective Equipment (PPE) and Hazard Mitigation
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE and engineering controls to mitigate the risks associated with this potent compound.
| Hazard Category | Required Personal Protective Equipment (PPE) | Engineering Controls & Work Practices |
| Inhalation Toxicity | NIOSH-approved respirator (e.g., N95 or higher) | Work in a certified chemical fume hood or a glove box.[6] Avoid aerosol formation.[5] Ensure good ventilation and exhaustion at the workplace.[4] |
| Dermal Contact | Two pairs of nitrile gloves, changed frequently. Disposable, impermeable lab coat or gown with long sleeves and tight-fitting cuffs. | Handle in a designated area. Avoid skin contact.[5] Wash hands thoroughly after handling.[5] |
| Eye/Face Contact | Chemical safety goggles and a face shield. | An eyewash station should be readily accessible.[7] |
| Ingestion | N/A (mitigated by other PPE and practices) | Do not eat, drink, or smoke in the laboratory.[5] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct all manipulations of solid this compound within a certified chemical fume hood with the sash at the lowest practical height or in a glove box.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
To minimize the generation of dust, handle the compound gently.
-
After weighing, carefully seal the container and decontaminate the exterior and the weighing area.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Use a sealed container for dissolution.
-
If sonication is required, ensure the container is properly sealed to prevent aerosol generation.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be considered cytotoxic waste.
-
Segregate this waste into clearly labeled, leak-proof, and puncture-resistant containers.
2. Solid Waste Disposal:
-
Place all contaminated solid waste into a designated hazardous waste container.
-
The container should be sealed and stored in a secure, designated area until it is collected by a certified hazardous waste disposal service.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container.
-
Do not dispose of this waste down the drain.
-
Arrange for disposal through a licensed hazardous waste management company.
4. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by soaking in a validated inactivation solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate neutralization) before standard washing procedures.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
